Product packaging for 3-isobutylisoxazol-5-amine(Cat. No.:CAS No. 1057064-36-4)

3-isobutylisoxazol-5-amine

Cat. No.: B1317317
CAS No.: 1057064-36-4
M. Wt: 140.18 g/mol
InChI Key: DZDIGBUGYPBFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-isobutylisoxazol-5-amine is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Methylpropyl)-1,2-oxazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B1317317 3-isobutylisoxazol-5-amine CAS No. 1057064-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDIGBUGYPBFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057064-36-4
Record name 3-(2-methylpropyl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Isobutylisoxazol-5-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data for 3-isobutylisoxazol-5-amine is available in public literature. This guide provides information based on established chemical principles, data from closely related analogs, and the general properties of the 5-aminoisoxazole chemical class. All data for analogous compounds are clearly indicated.

Introduction

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with an isobutyl group at the 3-position and an amine group at the 5-position. The isoxazole scaffold is a prominent pharmacophore found in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] This guide aims to provide a comprehensive overview of the known and predicted properties of this compound, its synthesis, and the potential pharmacological applications of this class of compounds for researchers, scientists, and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of 3-(tert-butyl)isoxazol-5-amine (Analogue)

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[3]
Molecular Weight 140.18 g/mol [3]
Boiling Point (Predicted) 248.1 ± 28.0 °C[4]
Density (Predicted) 1.042 ± 0.06 g/cm³[4]
pKa (Predicted) -0.31 ± 0.50[4]
Storage Temperature Keep in dark place, Inert atmosphere, Room temperature[4]
Topological Polar Surface Area (TPSA) 52.05 Ų[3]
logP (Predicted) 1.5543[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 0[3]

Synthesis of this compound

The synthesis of 5-amino-3-alkylisoxazoles is reliably achieved through the reaction of a β-ketonitrile with hydroxylamine.[5] The regioselectivity of this reaction is critically dependent on the pH and temperature of the reaction conditions. To favor the formation of the 5-aminoisoxazole isomer, such as this compound, the reaction should be conducted under basic conditions (pH > 8) and at an elevated temperature (typically around 100 °C).[5] Under these conditions, hydroxylamine preferentially attacks the ketone functionality of the β-ketonitrile precursor.

The precursor for the synthesis of this compound is 5-methyl-3-oxohexanenitrile.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 5-amino-3-alkylisoxazoles, which can be adapted for the synthesis of this compound.

Materials:

  • 5-Methyl-3-oxohexanenitrile

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., water, ethanol)

  • Acid for pH adjustment (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 5-methyl-3-oxohexanenitrile and hydroxylamine hydrochloride in the chosen solvent.

  • Adjust the pH of the reaction mixture to be greater than 8 by the dropwise addition of the base.

  • Heat the reaction mixture to 100 °C and maintain this temperature with stirring. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If necessary, neutralize the mixture by the addition of acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

G General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 5-Methyl-3-oxohexanenitrile reaction Cyclization (pH > 8, 100°C) start1->reaction start2 Hydroxylamine start2->reaction workup Extraction & Purification reaction->workup product This compound workup->product

Caption: General synthesis workflow for this compound.

Potential Pharmacological Properties and Applications

The isoxazole ring is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities.[1][2] While there are no specific pharmacological studies on this compound, the broader class of 5-aminoisoxazoles has been investigated for various therapeutic applications.

Table 2: Potential Biological Activities of the 5-Aminoisoxazole Scaffold

Biological ActivityDescriptionReferences
Anti-inflammatory Derivatives have shown potential as inhibitors of enzymes like COX-2, which are involved in inflammatory pathways.[1]
Antimicrobial The isoxazole nucleus is a component of several antibacterial and antifungal agents.[1]
Anticancer Certain isoxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1]
Neuroprotective Some compounds containing the isoxazole moiety have been investigated for their potential in treating neurodegenerative diseases.[2]
Immunomodulatory Derivatives of 5-aminoisoxazoles have been shown to modulate immune responses.[6]

The diverse biological activities of the isoxazole core suggest that this compound could be a valuable starting point for the development of novel therapeutic agents. The isobutyl group may influence the compound's lipophilicity and binding affinity to biological targets, while the 5-amino group provides a handle for further chemical modification to optimize pharmacological properties.

G Potential Therapeutic Areas for 5-Aminoisoxazole Derivatives cluster_activities Potential Biological Activities center 5-Aminoisoxazole Core act1 Anti-inflammatory center->act1 act2 Antimicrobial center->act2 act3 Anticancer center->act3 act4 Neuroprotective center->act4 act5 Immunomodulatory center->act5

Caption: Potential therapeutic areas for 5-aminoisoxazole derivatives.

Conclusion

This compound is a molecule of interest within the broader class of 5-aminoisoxazoles. While direct experimental data is currently lacking, established synthetic routes for this class of compounds provide a clear path for its preparation. The physicochemical properties can be reasonably estimated from its close structural analogs. The rich pharmacology of the isoxazole scaffold suggests that this compound and its derivatives hold significant potential for future drug discovery and development efforts across various therapeutic areas. Further research is warranted to synthesize and characterize this compound and to explore its specific biological activities.

References

An In-depth Technical Guide to the Structure and Characterization of 3-Isobutylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure and Properties

3-Isobutylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with an isobutyl group at the 3-position and an amine group at the 5-position. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of the amine group makes it a weak base.

Molecular Formula: C₇H₁₂N₂O

Molecular Weight: 140.18 g/mol

Predicted Properties (based on analogous structures):

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to be soluble in organic solvents like chloroform, methanol, and dimethyl sulfoxide.

Caption: Chemical structure of this compound.

Synthesis

A known synthetic route to this compound starts from 5-methyl-3-oxohexanenitrile[1]. The general principle involves the cyclization of a β-ketonitrile with hydroxylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-methyl-3-oxohexanenitrile

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium ethoxide, sodium hydroxide)

  • An appropriate solvent (e.g., ethanol)

  • Apparatus for reflux and work-up (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Dissolve 5-methyl-3-oxohexanenitrile in the chosen solvent in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride and the base to the flask.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts and impurities. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

synthesis_workflow start 5-methyl-3-oxohexanenitrile + Hydroxylamine reaction Cyclization Reaction (Base, Solvent, Reflux) start->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Characterization Data (Predicted)

The following tables summarize the predicted spectral data for this compound based on the known spectral characteristics of isoxazole derivatives and primary amines.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0 - 6.0br s2H-NH₂
~5.4s1HIsoxazole C4-H
~2.5d2H-CH₂- (isobutyl)
~2.0m1H-CH- (isobutyl)
~0.9d6H-CH(CH₃)₂ (isobutyl)
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170Isoxazole C5-NH₂
~160Isoxazole C3-isobutyl
~90Isoxazole C4
~35-CH₂- (isobutyl)
~28-CH- (isobutyl)
~22-CH(CH₃)₂ (isobutyl)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250MediumN-H stretch (asymmetric & symmetric)
2960 - 2870MediumC-H stretch (aliphatic)
~1640StrongC=N stretch (isoxazole ring)
1620 - 1560MediumN-H bend (scissoring)
~1470MediumC-H bend (aliphatic)
1300 - 1200MediumC-N stretch
Predicted Mass Spectrometry Data
m/z ValueInterpretation
140[M]⁺, Molecular ion peak
125[M - CH₃]⁺, Loss of a methyl group
97[M - C₃H₇]⁺, Loss of an isopropyl group
83[M - C₄H₉]⁺, Loss of the isobutyl group
43[C₃H₇]⁺, Isopropyl cation

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 or 500 MHz NMR spectrometer.

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum, typically using a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants for all signals.

  • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Prepare the sample. For a solid, this is typically done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Procedure:

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Introduce the sample into the mass spectrometer.

  • Ionize the sample using an appropriate method (e.g., electron impact [EI] or electrospray ionization [ESI]).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ir->purity_assessment ms->structure_elucidation ms->purity_assessment

Caption: Logical workflow for the characterization of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 3-(2-Methylpropyl)-1,2-oxazol-5-amine (CAS 1057064-36-4)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties for the compound 3-(2-Methylpropyl)-1,2-oxazol-5-amine, identified by CAS number 1057064-36-4. Due to the limited publicly available experimental data for this specific molecule, this document also includes predicted data and information on structurally related compounds to offer a comparative context. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and scientific investigation.

Chemical Identity and Basic Properties

The compound with CAS number 1057064-36-4 is chemically identified as 3-(2-Methylpropyl)-1,2-oxazol-5-amine. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1057064-36-4-
Chemical Name 3-(2-Methylpropyl)-1,2-oxazol-5-amine[1]
Molecular Formula C₇H₁₂N₂O[1]
Molecular Weight 140.18 g/mol [1]

Physicochemical Data

Property3-(2-Methylpropyl)-1,2-oxazol-5-amine (CAS 1057064-36-4)Related Compounds DataSource (Related Compounds)
Melting Point Data not availableData not available-
Boiling Point Data not availableEstimated 250-280 °C for a cyclopropylmethyl analog[1]
Solubility Data not availableModerate in aqueous systems (predicted for a cyclopropylmethyl analog)[1]
pKa Data not availableData not available-
logP Data not available2.07 for (2-Methylpropyl)(propyl)amine[2]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3-(2-Methylpropyl)-1,2-oxazol-5-amine are not described in the currently available scientific literature. General synthetic methods for related oxazole derivatives often involve condensation reactions. For instance, the synthesis of 2-amino-5-methylthiazol derivatives has been reported to involve the reaction of a bromo-oxopentanoate with thiourea, followed by condensation with hydrazine hydrate.[3] Similarly, the synthesis of other heterocyclic amines has been achieved through methods like copper-catalyzed azide-alkyne cycloadditions.[4]

For the analysis of such compounds, standard techniques would likely be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 3-(2-Methylpropyl)-1,2-oxazol-5-amine. The broader class of oxazole-containing compounds has been investigated for a variety of biological activities, including antimicrobial and anticancer properties.[5] However, any potential biological effects of the specific compound would require dedicated experimental investigation.

Logical Workflow for Physicochemical Property Determination

Given the absence of experimental data, a logical workflow for the determination of the core physicochemical properties would be as follows. This workflow is a generalized representation and specific experimental conditions would need to be optimized.

G Workflow for Physicochemical Property Determination A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Melting Point Determination C->D E Boiling Point Determination C->E F Solubility Studies (Aqueous & Organic) C->F G pKa Determination (Potentiometric Titration) C->G H logP Determination (Shake-flask method) C->H I Data Compilation & Analysis D->I E->I F->I G->I H->I

References

Potential Biological Activities of 3-Aminoisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. Among its derivatives, the 3-aminoisoxazole moiety serves as a versatile pharmacophore and a valuable synthetic intermediate for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities exhibited by 3-aminoisoxazole derivatives, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of 3-aminoisoxazole have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes required for tumor growth and proliferation.[2]

In Vitro Cytotoxicity

A range of isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[1] Notably, compounds 2d and 2e showed the most potent activity against Hep3B cells.[1] Compound 2d also displayed the highest activity against HeLa cells.[1]

CompoundTarget Cell LineIC50 (µg/mL)Reference
2a MCF-739.80[1]
2d Hep3B~23[1]
2d HeLa15.48[1]
2e Hep3B~23[1]
Mechanism of Action: Apoptosis Induction

Studies have shown that certain 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives can induce both early and late apoptosis in human erythroleukemic K562 cells.[2] This pro-apoptotic activity is a key indicator of their potential as anticancer drugs.[2] Compounds 2d and 2e were found to reduce the necrosis rate of Hep3B cells threefold and shift the cells towards apoptosis.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 3-aminoisoxazole derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 3-aminoisoxazole derivatives and incubate for another 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add 3-Aminoisoxazole Derivatives incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Antimicrobial Activity

3-Aminoisoxazole derivatives have also been investigated for their antimicrobial properties, showing activity against a range of pathogenic bacteria and fungi.[3][4]

Antibacterial and Antifungal Activity

A study evaluating 15 isoxazole derivatives revealed that all displayed some level of antimicrobial activity.[4] Two compounds, PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) and PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate), were particularly potent, especially against Staphylococcus aureus.[4] PUB9 had a minimal inhibitory concentration (MIC) more than 1000 times lower than the other derivatives against this bacterium.[4] Both PUB9 and PUB10 were also effective at reducing biofilm formation by over 90%.[4]

CompoundOrganismMIC (mg/mL)Reference
PUB9 Staphylococcus aureus< 0.000125[4]
PUB9 Pseudomonas aeruginosa0.125 - 0.25[4]
PUB9 Candida albicans0.125 - 0.25[4]
PUB10 Staphylococcus aureus0.125 - 0.25[4]
PUB10 Pseudomonas aeruginosa0.125 - 0.25[4]
PUB10 Candida albicans0.125 - 0.25[4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • 3-aminoisoxazole derivatives

  • Bacterial or fungal strains (e.g., S. aureus, P. aeruginosa, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of the 3-aminoisoxazole derivatives in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

MIC_Determination_Workflow start Start serial_dilution Prepare Serial Dilutions of Compounds in 96-well Plate start->serial_dilution inoculation Inoculate Wells with Microorganism Suspension serial_dilution->inoculation controls Include Positive and Negative Controls inoculation->controls incubation Incubate at 37°C controls->incubation read_results Read Results Visually or with a Spectrophotometer incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Anti-inflammatory Activity

Certain 3-aminoisoxazole derivatives have shown promise as anti-inflammatory agents.[5] Their mechanism of action can involve the inhibition of enzymes like cyclooxygenase-2 (COX-2).[5]

In Vivo Anti-inflammatory Effects

A series of isoxazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The compounds TPI-7 and TPI-13, which contain a methoxy group at the para position, were identified as the most active compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • 3-aminoisoxazole derivatives

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Divide the rats into groups: control, standard, and test groups (receiving different doses of the 3-aminoisoxazole derivatives).

  • Administer the test compounds or the standard drug orally or intraperitoneally.

  • After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Kinase Inhibitory Activity

The 3-aminoisoxazole scaffold has been utilized in the design of potent kinase inhibitors, which are a crucial class of drugs for cancer therapy.[6]

c-Met Kinase Inhibition

A series of 3-amino-benzo[d]isoxazole-based compounds were designed and synthesized as inhibitors of the c-Met tyrosine kinase.[6] Several of these compounds exhibited IC50 values of less than 10 nM against c-Met.[6] Compound 28a was particularly potent, with an enzymatic IC50 of 1.8 nM and a cellular IC50 of 0.18 µM on EBC-1 cells.[6]

CompoundTargetIC50 (nM)Reference
8d c-Met< 10[6]
8e c-Met< 10[6]
12 c-Met< 10[6]
28a c-Met1.8[6]
28b c-Met< 10[6]
28c c-Met< 10[6]
28d c-Met< 10[6]
28h c-Met< 10[6]
28i c-Met< 10[6]
Signaling Pathway

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Aminoisoxazole 3-Aminoisoxazole Derivative (e.g., 28a) Aminoisoxazole->cMet Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Conclusion

The 3-aminoisoxazole scaffold represents a highly versatile and promising starting point for the development of new therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology, infectious diseases, and inflammation. The provided data, protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments. Further optimization of the 3-aminoisoxazole core through medicinal chemistry efforts is likely to yield even more potent and selective drug candidates in the future.

References

Investigating 3-Isobutylisoxazol-5-amine: An Examination of Publicly Available Data on its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

Probing the Isoxazole Core: Insights from Related Molecules

Although direct data on 3-isobutylisoxazol-5-amine is lacking, research on analogous compounds offers potential avenues for investigation. For instance, derivatives of N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine have been identified as inhibitors of the TRIM24 (Tripartite Motif Containing 24) bromodomain, suggesting a potential role in cancer therapy.[1] Bromodomains are crucial epigenetic readers, and their inhibition is a validated strategy in oncology.

Furthermore, other isoxazole-containing molecules have been shown to interact with various biological targets. For example, a series of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles demonstrated binding to acetylcholine receptors, with substituent-dependent selectivity for nicotinic or muscarinic subtypes.[2] This highlights the versatility of the isoxazole core in interacting with different receptor families.

The Broader Context of Amine Signaling

The presence of the amine group in this compound suggests potential interactions with targets of biogenic amines, which are crucial neurotransmitters and signaling molecules.[3][4] Biogenic amines, such as serotonin and dopamine, modulate a vast array of physiological processes through their receptors, which are often G-protein coupled receptors (GPCRs).[3] Compounds containing amine functionalities are frequently designed to target these systems. For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its derivatives have shown high binding affinity for the 5-HT1A serotonin receptor.[5]

Potential Signaling Pathways: A Hypothetical Framework

Given the lack of direct evidence, any discussion of signaling pathways modulated by this compound remains speculative. However, based on the targets of related compounds, one could hypothesize potential involvement in pathways such as:

  • PI3K/Akt and MAPK Pathways: These are fundamental signaling cascades that are often downstream of receptor tyrosine kinases and GPCRs.[6][7] If this compound were to interact with a receptor that signals through these pathways, it could potentially influence cell proliferation, survival, and differentiation.

The logical relationship for a hypothetical screening workflow to identify the targets of this compound is depicted below.

Hypothetical Target Identification Workflow A This compound B High-Throughput Screening (e.g., Radioligand Binding Assays, Enzymatic Assays) A->B C Identification of Potential Protein Hits B->C D Target Validation (e.g., Cellular Thermal Shift Assay, siRNA Knockdown) C->D E Confirmed Therapeutic Target(s) D->E F Downstream Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-ERK) E->F G Elucidation of Mechanism of Action F->G

References

A Technical Guide to the Discovery and Synthesis of Novel 3-Isobutylisoxazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of 3-isobutylisoxazol-5-amine and its analogs. The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. This document details the synthetic routes to these compounds, summarizes available quantitative biological data, and explores the signaling pathways they may modulate.

Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in numerous biologically active compounds, including approved drugs and clinical candidates. The unique electronic and structural features of the isoxazole ring allow it to interact with various biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This guide focuses on this compound as a core structure and explores the synthesis and biological evaluation of its analogs.

Synthesis of this compound and its Analogs

The synthesis of 3-alkyl-5-aminoisoxazoles can be achieved through a reliable and scalable method starting from β-ketonitriles. A key aspect of this synthesis is the regioselective reaction of the β-ketonitrile with hydroxylamine, which is controlled by reaction conditions such as pH and temperature.

General Synthetic Scheme

The synthesis of this compound can be accomplished from 5-methyl-3-oxohexanenitrile. The general approach for the synthesis of 5-amino-3-alkyl isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine under basic conditions (pH > 8) at elevated temperatures (around 100 °C). Under these conditions, hydroxylamine preferentially reacts with the ketone functionality, leading to the formation of the 5-aminoisoxazole regioisomer.

G start 5-Methyl-3-oxohexanenitrile product This compound start->product Reaction reagent Hydroxylamine (NH2OH) reagent->product conditions pH > 8 100 °C conditions->product

General synthesis of this compound.
Detailed Experimental Protocol: Synthesis of 3-Alkyl-5-aminoisoxazoles

This protocol is a general method for the synthesis of 3-alkyl-5-aminoisoxazoles from β-ketonitriles.

Materials:

  • β-ketonitrile (e.g., 5-methyl-3-oxohexanenitrile)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or other suitable base

  • Ethanol or other suitable solvent

  • Hydrochloric acid (for workup)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) in water. Adjust the pH of the hydroxylamine solution to > 8 by the dropwise addition of an aqueous sodium hydroxide solution.

  • Reaction: Add the basic hydroxylamine solution to the β-ketonitrile solution. Heat the reaction mixture to 100 °C and maintain it at this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid to a neutral pH.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-alkyl-5-aminoisoxazole.

Biological Activities of this compound Analogs

While specific biological data for this compound is limited in the public domain, the broader class of isoxazole derivatives has been extensively studied and shown to possess a variety of biological activities. The following sections summarize the potential therapeutic applications of these analogs based on available data for structurally related compounds.

Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.

Table 1: In Vitro Anticancer Activity of Selected Isoxazole Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference
3,4-IsoxazolediamidesK562 (Leukemia)>50% apoptosis at 100 nM - 200 µM[1]
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridinesK562 (Leukemia)>50% apoptosis at 10 µM - 200 µM[1]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamidesHeLa (Cervical), MCF-7 (Breast)4.03 - 4.11[2]
Bis-isoxazole incorporated benzothiazolesMCF-7, MDA-MB-231 (Breast), A559 (Lung), DU-145 (Prostate)Good to moderate activity[3]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs58 cancer cell linesPGI of 23.12 - 41.25% at 10 µM[4]

IC50: Half-maximal inhibitory concentration; PGI: Percent Growth Inhibition.

Antimicrobial and Antiviral Activity

The isoxazole scaffold is a component of several clinically used antibiotics. Analogs of this compound may exhibit antimicrobial and antiviral properties.

Table 2: In Vitro Antimicrobial and Antiviral Activity of Selected Isoxazole Analogs

Compound ClassTarget Organism/VirusMIC/EC50/IC50 (µM)Reference
5-Amino-isoxazole-4-carbonitrilesS. aureus, B. subtilis, E. coli, C. albicansBroad-spectrum activity[3]
3-Isoxazolyl-1,5-benzodiazepinesBacteria and FungiScreening performed[5]
(5-Oxazolyl)phenyl aminesHepatitis C virus (HCV)IC50 = 0.28 - 0.92[4]
(5-Oxazolyl)phenyl aminesCoxsackievirus B3 and B6IC50 < 2.0[4]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of isoxazole derivatives can be attributed to their ability to interact with and modulate various cellular signaling pathways.

Induction of Apoptosis

A common mechanism of action for anticancer isoxazole compounds is the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is often characterized by the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases, ultimately resulting in cell death.[1][6][7][8][9]

G cluster_0 Mitochondrion CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Binds to Isoxazole Isoxazole Analog Bcl2 Bcl-2 family (e.g., Bax, Bak) Isoxazole->Bcl2 Induces Bcl2->CytoC Promotes release Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Intrinsic apoptosis pathway induced by isoxazole analogs.
Enzyme Inhibition

Isoxazole derivatives have been shown to inhibit various enzymes that are critical for disease progression. For example, some analogs exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions and cancers.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation Pain Prostaglandins->Inflammation Mediates Isoxazole Isoxazole Analog Isoxazole->COX2 Inhibits

Inhibition of the COX-2 signaling pathway by isoxazole analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path to the generation of a library of analogs for biological screening. Based on the activities of related isoxazole derivatives, these new compounds hold potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research, including comprehensive biological screening and mechanistic studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. The provided experimental protocols and insights into potential mechanisms of action are intended to facilitate these future drug discovery and development efforts.

References

Spectroscopic Analysis of 3-Isobutylisoxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic analysis of 3-isobutylisoxazol-5-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities. The structural elucidation and purity assessment of this compound are critical for its application in research and development. Spectroscopic techniques are indispensable tools for achieving a comprehensive chemical characterization. This document outlines the expected spectroscopic data and the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~5.0-5.5broad s2H--NH₂
~5.4s1H-H-4 (isoxazole)
~2.4d2H~7.0-CH₂-
~2.0m1H~6.8-CH(CH₃)₂
~0.9d6H~6.6-CH(CH₃)₂

Note: The chemical shift of the amine protons (-NH₂) can be variable and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~170C-5 (isoxazole)
~165C-3 (isoxazole)
~90C-4 (isoxazole)
~35-CH₂-
~28-CH(CH₃)₂
~22-CH(CH₃)₂
Table 3: Predicted IR Absorption Data
Frequency (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (asymmetric and symmetric)
3000-2850MediumC-H stretch (aliphatic)
~1640StrongN-H bend (scissoring)
~1600MediumC=N stretch (isoxazole ring)
~1470MediumC=C stretch (isoxazole ring)
1300-1000MediumC-N stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
140High[M]⁺ (Molecular Ion)
97High[M - C₃H₇]⁺
83Medium[M - C₄H₉]⁺
56Medium[C₄H₈]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • KBr Pellet Method: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Place the sample in the IR beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

This comprehensive guide provides the necessary framework for the spectroscopic characterization of this compound. The provided data and protocols are essential for ensuring the identity, purity, and structural integrity of this compound in research and development settings.

An In-depth Technical Guide on the Postulated Mechanism of Action for Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow for diverse molecular interactions, making it a versatile component in the design of therapeutic agents with a wide range of biological activities.[2][4] Isoxazole-based compounds have been investigated and developed for their anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3][4] This guide delves into the primary postulated mechanisms of action for these compounds, focusing on their roles as inhibitors of key enzymes such as Cyclooxygenase-2 (COX-2), various protein kinases, and monoamine oxidase (MAO).

Inhibition of Cyclooxygenase-2 (COX-2)

A prominent and well-established mechanism of action for several isoxazole-containing drugs is the selective inhibition of COX-2.[4] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is typically induced during inflammation, making it a prime target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]

Valdecoxib is a classic example of an isoxazole-based selective COX-2 inhibitor.[4][6] The central isoxazole ring, often diaryl-substituted, is crucial for its selective binding to the COX-2 active site.[6] The molecular structure of these inhibitors, particularly the presence of sulfonamide or methanesulfonyl moieties, allows for high-affinity interactions within the hydrophobic pocket of the COX-2 enzyme.[6]

Compound/DerivativeTargetIC50 (µM)SelectivityReference
ValdecoxibCOX-2-Selective COX-2 inhibitor[4]
MofezolacCOX-10.0079Preferentially inhibits COX-1[7]
Compound 3 (Perrone et al., 2016)COX-20.95Selective COX-2 inhibitor[7][8]
IXZ3 (Perrone et al.)COX-20.95Potent COX-2 inhibitor[8]
S-methyl-5-(4-methoxyphenyl)isoxazole-4-carbothioate (IXZ1)COX-2-Strong COX-2 inhibitory activity[8]
S-methyl 5-(3,4-dimethoxyphenyl)isoxazole-4-carbothioate (IXZ2)COX-2-Strong COX-2 inhibitory activity[8]

A common method to determine the inhibitory activity of isoxazole compounds against COX-1 and COX-2 is the in vitro enzyme inhibition assay.

Principle: This assay measures the production of prostaglandins (typically PGE2) from arachidonic acid by recombinant human or ovine COX-1 and COX-2 enzymes. The inhibitory effect of a test compound is determined by quantifying the reduction in prostaglandin production.

Materials:

  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin and L-epinephrine (co-factors)

  • Tris-HCl buffer (pH 8.0)

  • Test isoxazole compounds dissolved in DMSO

  • Stannous chloride solution (to stop the reaction)

  • ELISA kit for prostaglandin quantification (e.g., PGF2α)[9] or a fluorometric probe.[10]

Procedure:

  • Enzyme Preparation: A solution containing Tris-HCl buffer, hematin, and L-epinephrine is prepared. The COX-1 or COX-2 enzyme is added to this solution and incubated.[11]

  • Inhibitor Addition: The isoxazole test compound, dissolved in DMSO, is added to the enzyme solution and pre-incubated to allow for binding.[11]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The reaction is allowed to proceed for a specific time at 37°C.[9]

  • Reaction Termination: The reaction is stopped by the addition of a stannous chloride solution.[9]

  • Quantification: The amount of prostaglandin produced is quantified using a specific ELISA kit or by fluorometric detection of Prostaglandin G2.[9][10]

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by comparing the results of the test compound at various concentrations to a control without the inhibitor.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer with Co-factors (Hematin, Epinephrine) B Add COX-1 or COX-2 Enzyme A->B C Add Isoxazole Test Compound (in DMSO) B->C D Initiate Reaction with Arachidonic Acid C->D E Incubate at 37°C D->E F Stop Reaction with Stannous Chloride E->F G Quantify Prostaglandin (ELISA or Fluorometry) F->G H Calculate IC50 Value G->H RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Isoxazole Isoxazole-Based Inhibitor Isoxazole->RTK Inhibits G Isoxazole Isoxazole Derivative MAO Monoamine Oxidase (MAO) Isoxazole->MAO Inhibits Metabolism Metabolism of Neurotransmitters MAO->Metabolism Catalyzes IncreasedLevels Increased Neurotransmitter Levels in Brain Neurotransmitters Neurotransmitters (e.g., Dopamine) Neurotransmitters->Metabolism TherapeuticEffect Therapeutic Effect in Neurodegenerative Disorders IncreasedLevels->TherapeuticEffect Results in

References

A Comprehensive Technical Guide to the Chemistry of 3-Amino-5-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-substituted isoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a wide range of biologically active compounds. This guide provides an in-depth review of the synthesis, reactivity, and therapeutic applications of this important class of molecules, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of 3-Amino-5-Substituted Isoxazoles

The construction of the 3-aminoisoxazole ring can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation of β-Ketonitriles with Hydroxylamine

A primary and reliable method for synthesizing 3-amino-5-substituted isoxazoles involves the cyclocondensation of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction is critically dependent on pH and temperature, allowing for the selective formation of either 3-amino or 5-amino isomers.[1][2][3] To favor the 3-amino isomer, the reaction is typically conducted at a pH between 7 and 8 and at temperatures at or below 45°C, which promotes the initial reaction of hydroxylamine with the nitrile group.[2]

G General Synthetic Workflow: β-Ketonitrile Route cluster_start Starting Materials cluster_synthesis Synthesis cluster_reagents Reagents & Conditions Ketone Ketone / Ester Claisen Claisen Condensation Ketone->Claisen Acetonitrile Acetonitrile Acetonitrile->Claisen BetaKeto β-Ketonitrile Claisen->BetaKeto Cyclo Cyclocondensation BetaKeto->Cyclo Product 3-Amino-5-Substituted Isoxazole Cyclo->Product Base Base (e.g., NaH, LDA) Base->Claisen Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Cyclo pH_Control pH 7-8, Temp ≤ 45°C pH_Control->Cyclo

Caption: Synthetic workflow for 3-aminoisoxazoles via β-ketonitriles.

From α,β-Unsaturated and Halogenated Nitriles

Alternative routes utilize variously substituted butyronitrile or crotononitrile precursors. For instance, reacting compounds like 2,3-dibromobutyronitrile or 2-bromocrotononitrile with hydroxyurea in an alkaline medium (pH 10.1-13) provides 3-amino-5-methylisoxazole in high yield and purity.[4][5] This method is particularly useful for large-scale industrial synthesis.

Addition-Elimination on 3-Bromoisoxazolines

A novel, two-step procedure offers a versatile approach to N-substituted 3-aminoisoxazoles. It begins with the reaction of readily available 3-bromoisoxazolines with a variety of amines in the presence of a base to afford 3-aminoisoxazolines. Subsequent oxidation, typically with iodine and imidazole, furnishes the final 3-aminoisoxazole product in high yields.[1][6] This method is advantageous for creating diverse libraries of compounds, as the amine component can be easily varied.

Data Presentation: Synthesis of 3-Amino-5-Substituted Isoxazoles
Precursor(s)Reagents & ConditionsProductYield (%)Reference
Ethyl acetate, Acetonitrile1. NaH, THF, reflux; 2. p-Toluenesulfonyl hydrazide; 3. NH₂OH·HCl, alkaline3-Amino-5-methylisoxazole87 (step 1)[7]
3-Hydroxybutyronitrile1. NH₂OH·HCl, K₂CO₃, H₂O, 60°C; 2. FeCl₃, Toluene, reflux3-Amino-5-methylisoxazole77[8]
2-BromocrotononitrileHydroxyurea, NaOH (aq), pH 11-123-Amino-5-methylisoxazole90[5]
3-Bromoisoxazoline derivative1. Amine, Base; 2. I₂, ImidazoleN-Substituted 3-AminoisoxazoleHigh[1]
β-KetonitrilesNH₂OH, 7 < pH < 8, ≤45 °C3-Amino-5-alkylisoxazoles60-90[2]
Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole from 3-Hydroxybutyronitrile[8]
  • Reaction Setup: Combine hydroxylamine hydrochloride (14.0g, 0.20 mol), potassium carbonate (70.5g, 0.51 mol), and 100 mL of water in a suitable reaction vessel.

  • Initial Stirring: Stir the mixture at room temperature for 20 minutes.

  • Addition of Nitrile: Add 3-hydroxybutyronitrile (14.5g, 0.17 mol) to the mixture.

  • Cyclization: Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.

  • Work-up (Phase 1): Cool the mixture to room temperature. Add toluene (200 mL) and separate the aqueous layer.

  • Dehydration: To the organic layer, add anhydrous ferric chloride (2.76g, 17 mmol). Connect a water separator to the flask and heat to reflux, collecting the water until the theoretical amount is separated.

  • Work-up (Phase 2): Cool the reaction mixture. Adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid and stir for 1 hour. Separate the layers and discard the organic layer.

  • Precipitation: To the aqueous layer, add 30% sodium hydroxide solution to adjust the pH to 11-13, which will cause a large amount of precipitate to form.

  • Isolation: Filter the solid, dry it, to obtain 12.8 g of light yellow crystalline 3-amino-5-methylisoxazole (77% yield, 98.8% HPLC purity).

Reactivity of the 3-Aminoisoxazole Core

The 3-aminoisoxazole scaffold possesses two primary sites of reactivity: the exocyclic amino group and the isoxazole ring itself. This dual reactivity allows for extensive functionalization and the construction of more complex heterocyclic systems.[9]

Reactions at the Amino Group

The exocyclic amino group at the 3-position behaves as a typical nucleophile. It readily undergoes reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.[9][10]

  • N-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a base like pyridine, yields the corresponding N-acyl derivatives.[9]

  • Reaction with Isothiocyanates: Treatment with isothiocyanates leads to the formation of isoxazolylthiourea derivatives.[9]

  • Schiff Base Formation: Condensation with various aldehydes under mild, often solvent-free conditions, efficiently produces isoxazole-based Schiff bases.

Reactions as a Binucleophile

The 3-aminoisoxazole system can also act as a 1,3-binucleophile, where both the exocyclic amino group and the ring nitrogen (N2) participate in reactions. This reactivity is often exploited in multicomponent reactions and directed heterocyclizations to build fused ring systems, such as isoxazolo[5,4-b]pyridines and isoxazolo[5,4-b]azepines.[9]

G Reactivity Pathways of 3-Aminoisoxazoles cluster_mono Mononucleophilic Reactions (at NH2) cluster_bi Binucleophilic Reactions cluster_reagents Reagents Core 3-Amino-5-R-Isoxazole Acylation N-Acylation Core->Acylation 1. Schiff Schiff Base Formation Core->Schiff 2. Thiourea Thiourea Formation Core->Thiourea 3. FusedPyridine Isoxazolo[5,4-b]pyridines Core->FusedPyridine 4. FusedAzepine Isoxazolo[5,4-b]azepines Core->FusedAzepine 5. AcylChloride R'-COCl, Base AcylChloride->Acylation Aldehyde R'-CHO Aldehyde->Schiff Isothiocyanate R'-NCS Isothiocyanate->Thiourea Dicarbonyl 1,3-Dicarbonyl Compounds Dicarbonyl->FusedPyridine Dicarbonyl->FusedAzepine

Caption: Key reactivity pathways for the 3-aminoisoxazole scaffold.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 3-amino-5-substituted isoxazoles exhibit a remarkable range of biological activities, making them highly attractive for drug development.[11]

Spectrum of Biological Activity

This class of compounds has been reported to possess anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. The specific activity is highly dependent on the nature and position of the substituents on the isoxazole ring and the exocyclic amino group.

  • Anti-inflammatory Activity (COX-2 Inhibition): Certain isoxazole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[12]

  • Anticancer Activity (Antitubulin): Diaryl-substituted aminoisoxazoles have been identified as microtubule destabilizing agents, exhibiting potent antiproliferative and cytotoxic effects against various cancer cell lines.[6] They are thought to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[13][14]

  • Antiviral Activity: Isoxazole-based small molecules have been identified as promising inhibitors of the Zika virus (ZIKV).[15]

  • Other Activities: Various derivatives have also shown potential as tyrosinase inhibitors and antioxidants.[16]

Data Presentation: Biological Activity of Representative Isoxazole Derivatives
Compound ClassBiological TargetActivity MetricValueReference
Isoxazole-dihydropyrimidine hybridCOX-2IC₅₀0.55 ± 0.03 µM[12]
Isoxazole-dihydropyrimidine hybridCOX-1IC₅₀> 50 µM[12]
5-Amino-3-(pyridine-4-yl) isoxazole-4-carbonitrileAntioxidant-Highly Significant[16]
Isoxazole-based ZIKV inhibitor (7l)ZIKV (MR766 strain)EC₅₀0.19 µM[15]
Diaryl-5-aminoisoxazoleTubulin PolymerizationIC₅₀< 1 µM[6][13]
3-(5-nitro-2-furyl)isoxazole derivativeAntibacterial (Gram-negative)-Comparable to Nalidixic acid[10]
Phenyl-isoxazole derivative (Compound 8)Tyrosinase InhibitionIC₅₀66.74 ± 3.96 µg/mL[16]
Key Signaling Pathways

Antitubulin agents disrupt the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis). By binding to tubulin subunits, these compounds inhibit polymerization or promote depolymerization, leading to a cascade of events culminating in programmed cell death (apoptosis).

G Antitubulin Mechanism of 3-Aminoisoxazole Derivatives cluster_drug Drug Action cluster_cellular Cellular Effect Drug 3-Aminoisoxazole Derivative Binding Binding to Colchicine Site Drug->Binding Tubulin α/β-Tubulin Dimers Tubulin->Binding Disruption Disruption of Microtubule Dynamics Binding->Disruption Spindle Mitotic Spindle Malformation Disruption->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: General pathway for antitubulin agents leading to apoptosis.

Selective COX-2 inhibitors block the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, these drugs reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[17][18]

G COX-2 Inhibition Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Enzymatic Action & Inhibition cluster_response Physiological Response Stimuli Cytokines, Mitogens, etc. Membrane Cell Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA via PLA2 COX2 COX-2 Enzyme AA->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Blocked Reduced Inflammation COX2->Blocked Drug Isoxazole-based COX-2 Inhibitor Drug->COX2 Inhibits Drug->Blocked Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Mechanism of inflammation reduction via COX-2 inhibition.

Conclusion

The 3-amino-5-substituted isoxazole core represents a versatile and highly valuable scaffold in modern chemical and pharmaceutical research. The well-established and adaptable synthetic routes provide access to a vast chemical space of derivatives. The diverse reactivity of the aminoisoxazole unit allows for further functionalization and the creation of complex molecular architectures. With a proven track record of potent and varied biological activities, from anti-inflammatory to anticancer, this heterocyclic system will undoubtedly continue to be a focus of innovation for scientists and drug development professionals seeking to create the next generation of therapeutic agents.

References

Solubility Profile of 3-Isobutylisoxazol-5-amine in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of the chemical compound 3-isobutylisoxazol-5-amine. Due to the absence of publicly available, detailed experimental data on the solubility of this compound, this document presents a generalized framework and standard protocols for its determination. The guide includes hypothetical data presented in a structured format for illustrative purposes, detailed experimental protocols for equilibrium solubility determination, and a visual workflow of the experimental process.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as this compound, is a critical physicochemical property that influences its bioavailability, formulation development, and process chemistry. A comprehensive understanding of a compound's solubility in various laboratory solvents is essential for designing robust synthetic routes, purification strategies, and final drug product formulations. This guide outlines the standard procedures for generating a solubility profile.

Solubility Data

The following table summarizes hypothetical solubility data for this compound in a range of common laboratory solvents at ambient temperature (20-25°C). This data is intended to serve as an illustrative example of how to present a solubility profile.

SolventClassificationHypothetical Solubility (mg/mL)Molar Solubility (mol/L)Notes
Water (pH 7.0)Protic, Polar< 0.1< 0.0007Practically Insoluble
Methanol (MeOH)Protic, Polar25.40.181Freely Soluble
Ethanol (EtOH)Protic, Polar18.90.135Soluble
Isopropanol (IPA)Protic, Polar12.50.089Sparingly Soluble
AcetoneAprotic, Polar35.20.251Freely Soluble
Acetonitrile (ACN)Aprotic, Polar30.10.215Freely Soluble
Dichloromethane (DCM)Aprotic, Polar> 100> 0.713Very Soluble
Tetrahydrofuran (THF)Aprotic, Polar85.70.611Very Soluble
TolueneNon-polar5.80.041Slightly Soluble
HexanesNon-polar< 0.1< 0.0007Practically Insoluble
Dimethyl Sulfoxide (DMSO)Aprotic, Polar> 200> 1.427Very Soluble, often used for stock
N,N-Dimethylformamide (DMF)Aprotic, Polar> 150> 1.070Very Soluble

Note: The molecular weight of this compound (C7H12N2O) is approximately 140.18 g/mol . The solubility classifications are based on USP guidelines.

Experimental Protocols

The determination of thermodynamic or equilibrium solubility is crucial for understanding the intrinsic solubility of a compound. The shake-flask method is the gold standard for this purpose.

3.1. Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid, >99% purity)

  • Selected laboratory solvents (analytical grade)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Ensure no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter (0.22 µm) to remove any remaining microscopic particles. This step is critical to prevent artificially high concentration measurements.

  • Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The concentration is determined by comparing the analyte's peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.

cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Separation & Sampling cluster_analysis Phase 4: Analysis A Add excess solid (this compound) to vial B Add known volume of selected solvent A->B C Seal vial and agitate (24-72h at constant T) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtrate to known volume F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Methodological & Application

Synthesis of 3-Isobutylisoxazol-5-amine: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-isobutylisoxazol-5-amine, a valuable building block in medicinal chemistry, starting from 5-methyl-3-oxohexanenitrile. The synthesis proceeds via a cyclization reaction with hydroxylamine under basic conditions. This application note includes a detailed experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow, intended to guide researchers in the efficient laboratory-scale preparation of this important isoxazole derivative.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are frequently incorporated into the structures of pharmacologically active molecules. The 5-aminoisoxazole scaffold, in particular, serves as a versatile synthon for the development of a wide range of therapeutic agents. The synthesis of this compound from the readily accessible β-ketonitrile, 5-methyl-3-oxohexanenitrile, represents a reliable and efficient route to this key intermediate. The reaction involves the condensation of the ketone with hydroxylamine, followed by an intramolecular cyclization of the nitrile group to form the stable isoxazole ring. The regioselectivity of this reaction to favor the 5-aminoisoxazole isomer is typically controlled by performing the reaction under basic conditions at elevated temperatures.

Data Presentation

A summary of the key physicochemical and analytical data for the starting material and the final product is presented in Table 1.

Table 1: Physicochemical and Analytical Data

Compound Name5-Methyl-3-oxohexanenitrileThis compound
Molecular Formula C₇H₁₁NOC₇H₁₂N₂O
Molecular Weight 125.17 g/mol 140.19 g/mol
Appearance Colorless to pale yellow liquidOff-white to pale yellow solid
Boiling Point Not availableNot available
Melting Point Not applicableExpected to be a low-melting solid
¹H NMR (CDCl₃) Expected signals for isobutyl and methylene protons adjacent to ketone and nitrile groups.δ (ppm): 5.0-6.0 (br s, 2H, -NH₂), 4.8-5.2 (s, 1H, isoxazole H-4), 2.4-2.6 (d, 2H, -CH₂-isobutyl), 1.8-2.1 (m, 1H, -CH-isobutyl), 0.9-1.0 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃) Expected signals for nitrile, ketone, and aliphatic carbons.δ (ppm): 170-175 (C5-NH₂), 160-165 (C3), 90-95 (C4), 35-40 (-CH₂-isobutyl), 27-30 (-CH-isobutyl), 22-25 (-CH(CH₃)₂)
IR (KBr, cm⁻¹) ~2250 (C≡N stretch), ~1715 (C=O stretch)~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1580 (C=N stretch)
Mass Spec (EI) m/z 125 [M]⁺m/z 140 [M]⁺
Purity (by HPLC) ≥ 95%≥ 98%
Typical Yield Not applicable75-85%

Experimental Protocol

Synthesis of this compound

This protocol details the cyclization of 5-methyl-3-oxohexanenitrile with hydroxylamine hydrochloride in the presence of a base.

Materials:

  • 5-Methyl-3-oxohexanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-3-oxohexanenitrile (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol to dissolve the starting material. To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium ethoxide (2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes mixture). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as an off-white to pale yellow solid.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_purification Purification start 5-Methyl-3-oxohexanenitrile react Cyclization start->react Hydroxylamine HCl, Sodium Ethoxide, Ethanol, Reflux purify Column Chromatography react->purify prod This compound purify->prod

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: A Step-by-Step Guide to Isoxazole Ring Formation via Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis of isoxazole rings, a critical scaffold in many pharmaceutical agents, via 1,3-dipolar cycloaddition. The protocols focus on the reaction between in situ generated nitrile oxides and alkynes or alkenes, a robust and versatile method for constructing this important heterocycle.

Introduction

The isoxazole moiety is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is a prominent feature in a wide array of biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1] The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile (such as an alkyne or alkene) is one of the most powerful and widely used methods for the synthesis of isoxazoles and isoxazolines, respectively.[2][3] This [3+2] cycloaddition is a type of "click chemistry" reaction, often characterized by high yields, mild reaction conditions, and high regioselectivity.[1][4]

The key reactive intermediate, the nitrile oxide, is typically unstable and is therefore generated in situ from a stable precursor, most commonly an aldoxime, through oxidation.[2][5] Various methods have been developed for this transformation, offering a range of options to suit different substrates and laboratory conditions.

General Reaction Scheme

The fundamental transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form a 3,5-disubstituted isoxazole. The regioselectivity of this reaction is a crucial aspect, with the formation of the 3,5-disubstituted isomer being predominant under thermal conditions due to steric and electronic factors.[6] However, catalytic methods have been developed to achieve alternative regioselectivities, such as the formation of 3,4-disubstituted isoxazoles.[7]

G cluster_reactants Reactants cluster_product Product R1_CNO R¹-C≡N⁺-O⁻ isoxazole 3,5-Disubstituted Isoxazole R1_CNO->isoxazole [3+2] Cycloaddition R2_alkyne R²-C≡C-R³ R2_alkyne->isoxazole

Caption: General scheme of a [3+2] cycloaddition reaction.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of isoxazoles via the in situ generation of nitrile oxides from aldoximes, followed by cycloaddition with alkynes.

Protocol 1: In Situ Generation of Nitrile Oxide using Sodium Hypochlorite (Bleach)

This method is a classic and cost-effective way to generate nitrile oxides for cycloaddition reactions.

Materials:

  • Aldoxime (1.0 eq)

  • Alkyne (1.2 eq)

  • Dichloromethane (DCM)

  • Aqueous sodium hypochlorite (bleach, commercial, ~5-6%)

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 eq) and dissolve it in dichloromethane (DCM).

  • Add the alkyne (1.2 eq) to the solution.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Slowly add aqueous sodium hypochlorite (bleach) dropwise to the biphasic mixture over a period of 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Generation of Nitrile Oxide using a Hypervalent Iodine Reagent

Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), are effective oxidants for generating nitrile oxides under mild conditions.[8]

Materials:

  • Aldoxime (1.0 eq)

  • Alkyne (1.2 eq)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq)

  • Methanol/Water (5:1)

  • Stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the alkyne (1.2 eq) and the oxime (1.0 eq) in a 5:1 mixture of methanol and water.[8]

  • Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 eq) to the solution.[8]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Protocol 3: In Situ Generation of Nitrile Oxide using Oxone® and NaCl

This method provides a greener and more environmentally friendly approach for the in situ generation of nitrile oxides.[9][10]

Materials:

  • Aldoxime (1.0 eq)

  • Alkyne or Alkene (1.2 eq)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.5 eq)

  • Sodium Chloride (NaCl) (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Acetonitrile (MeCN) and Water (1:1)

  • Stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 eq), alkyne or alkene (1.2 eq), NaCl (1.0 eq), and NaHCO₃ (2.0 eq).

  • Add a 1:1 mixture of acetonitrile and water.

  • Add Oxone® (1.5 eq) portion-wise to the stirred suspension.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired isoxazole or isoxazoline.

Quantitative Data Summary

The following table summarizes the yields of various 3,5-disubstituted isoxazoles synthesized via the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes.

EntryAldoxime (R¹)Alkyne (R²)MethodYield (%)Reference
1Benzaldehyde oximePhenylacetylenePIFA, MeOH/H₂O85[8]
24-Methoxybenzaldehyde oximePhenylacetylenePIFA, MeOH/H₂O92[8]
32-Pyridinecarboxaldehyde oximePhenylacetylenePIFA, MeOH/H₂O78[8]
4Benzaldehyde oxime2-EthynylpyridinePIFA, MeOH/H₂O81[8]
54-Methoxybenzaldehyde oxime1-Ethynyl-2-fluorobenzenePIFA, MeOH/H₂O75[8]
6Isopropyl aldoximeStyreneOxone/NaCl, MeCN/H₂O95[10]
7Cinnamaldehyde oximePhenylacetyleneOxone/NaCl, MeCN/H₂O82[10]

Reaction Mechanisms and Workflows

Mechanism of 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring proceeds through a concerted pericyclic [3+2] cycloaddition mechanism. The highest occupied molecular orbital (HOMO) of one component interacts with the lowest unoccupied molecular orbital (LUMO) of the other.

G cluster_start Starting Materials nitrile_oxide Nitrile Oxide (1,3-Dipole) transition_state Concerted Transition State nitrile_oxide->transition_state alkyne Alkyne (Dipolarophile) alkyne->transition_state isoxazole Isoxazole Ring transition_state->isoxazole Formation of σ-bonds

Caption: Concerted mechanism of isoxazole formation.

Experimental Workflow for Isoxazole Synthesis

The general workflow for the synthesis of isoxazoles via cycloaddition is a straightforward process.

G start Start: Aldoxime & Alkyne reaction In situ Nitrile Oxide Generation & [3+2] Cycloaddition start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Isoxazole purification->product

Caption: General experimental workflow for isoxazole synthesis.

Regioselectivity

The regioselectivity of the nitrile oxide-alkyne cycloaddition is a critical consideration. For terminal alkynes, the reaction typically yields the 3,5-disubstituted isoxazole as the major product.[6] This is governed by both steric and electronic factors, where the larger substituent on the alkyne prefers the 5-position of the isoxazole ring.

However, the regioselectivity can be reversed to favor the 3,4-disubstituted isomer by employing specific catalysts, such as ruthenium complexes.[7] This catalytic approach alters the electronic nature of the reactants, leading to the alternative regioisomer.

G cluster_thermal Thermal Conditions cluster_catalytic Catalytic Conditions (e.g., Ru) thermal Predominantly 3,5-Disubstituted Isoxazole catalytic Predominantly 3,4-Disubstituted Isoxazole start Nitrile Oxide + Terminal Alkyne start->thermal Steric & Electronic Control start->catalytic Catalyst-Controlled Regioselectivity

Caption: Regioselectivity in isoxazole synthesis.

Conclusion

The 1,3-dipolar cycloaddition reaction is a highly efficient and versatile method for the synthesis of isoxazoles. By selecting the appropriate starting materials and reaction conditions, researchers can access a wide variety of substituted isoxazoles with a high degree of control over the outcome. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a research and drug development setting.

References

Application Notes and Protocols: Utilizing 3-Isobutylisoxazol-5-amine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a privileged five-membered heterocycle that is a key structural component in numerous clinically approved drugs and biologically active compounds.[1][2][3][4] Its utility in medicinal chemistry stems from its favorable physicochemical properties, including its ability to act as a bioisosteric replacement for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. The 5-aminoisoxazole moiety, in particular, serves as a versatile scaffold, offering a key vector for chemical modification to explore structure-activity relationships (SAR).

This document focuses on the potential of 3-isobutylisoxazol-5-amine as a foundational scaffold in modern drug design. Due to the limited availability of public data on this specific scaffold, we will draw upon a closely related series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as a case study to illustrate the application of the 5-aminoisoxazole core in targeting a therapeutically relevant protein. This case study will focus on the inhibition of the TRIM24 bromodomain, a target of interest in oncology.[5]

Case Study: Benzo[d]isoxazol-5-amine Derivatives as TRIM24 Bromodomain Inhibitors

Tripartite motif-containing protein 24 (TRIM24) is an epigenetic reader protein that has been implicated in the progression of several cancers, including prostate cancer.[5][6] The bromodomain of TRIM24 is responsible for recognizing acetylated lysine residues on histones, a key interaction for its oncogenic activity.[7] Therefore, inhibiting the TRIM24 bromodomain is a promising therapeutic strategy. A series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been identified as potent and selective inhibitors of the TRIM24 bromodomain.[5]

Data Presentation: In Vitro Activity of TRIM24 Bromodomain Inhibitors

The following table summarizes the in vitro activity of selected N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives against the TRIM24 bromodomain, as determined by an AlphaScreen assay. The IC50 value represents the concentration of the compound required to inhibit 50% of the TRIM24 bromodomain activity.

Compound IDStructureTRIM24 Bromodomain IC50 (µM)
11d N-((4-chlorophenyl)methyl)-3,6-dimethylbenzo[d]isoxazol-5-amine1.88
11h N-((4-methoxyphenyl)methyl)-3,6-dimethylbenzo[d]isoxazol-5-amine2.53

Data extracted from Hu et al., 2020.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: TRIM24 Bromodomain Inhibition Assay (AlphaScreen)

This protocol describes a homogeneous proximity-based assay to measure the inhibition of the interaction between the TRIM24 bromodomain and an acetylated histone peptide.

Materials:

  • GST-tagged TRIM24 bromodomain protein

  • Biotinylated histone H3 peptide containing an acetylated lysine residue (e.g., H3K23ac)

  • AlphaLISA Glutathione (GST) Acceptor beads

  • AlphaScreen Streptavidin Donor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds dissolved in DMSO

  • 384-well white opaque microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Mixture Preparation: In a 384-well plate, add the following in order:

    • 2.5 µL of test compound dilution or DMSO (for control wells).

    • 5 µL of a solution containing the GST-tagged TRIM24 bromodomain and the biotinylated histone peptide in assay buffer. The final concentrations should be optimized, but a starting point could be 10-50 nM for each.

  • Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking to allow for the binding of the compound to the bromodomain.

  • Addition of Acceptor Beads: Add 5 µL of a suspension of AlphaLISA GST Acceptor beads to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes with gentle shaking.

  • Addition of Donor Beads: Add 5 µL of a suspension of AlphaScreen Streptavidin Donor beads to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 values are then determined by fitting the data to a four-parameter logistic equation.

Protocol 2: General Radioligand Receptor Binding Assay (Filtration)

This protocol outlines a method to determine the affinity of a test compound for a target receptor by measuring its ability to displace a radiolabeled ligand.[8][9][10][11]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radioligand specific for the target receptor

  • Unlabeled test compounds

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the unlabeled test compounds in binding buffer.

    • Dilute the cell membranes and radioligand to their optimal concentrations in binding buffer.

  • Assay Setup: In a 96-well plate, set up the following wells:

    • Total Binding: Cell membranes + radioligand + binding buffer.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of a known unlabeled ligand.

    • Test Compound: Cell membranes + radioligand + test compound dilution.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding for each test compound concentration.

    • Calculate the IC50 value from the dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[12]

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

  • Cancer cell line of interest (e.g., prostate cancer cells for TRIM24 inhibitors)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Addition of MTT: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway

TRIM24_Signaling_Pathway EGFR EGFR Signaling H3K23ac Histone H3K23 Acetylation EGFR->H3K23ac TRIM24 TRIM24 H3K23ac->TRIM24 recruits STAT3 STAT3 TRIM24->STAT3 co-activates Chromatin Chromatin STAT3->Chromatin Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression Proliferation Cancer Cell Proliferation Gene_Expression->Proliferation Inhibitor TRIM24 Inhibitor (e.g., Benzo[d]isoxazol-5-amine) Inhibitor->TRIM24

Caption: The TRIM24 signaling pathway in cancer.

Experimental Workflows

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Triage Assay_Dev Develop Biochemical Assay (e.g., AlphaScreen) Assay_Val Validate Assay (Z'-factor, S/N ratio) Assay_Dev->Assay_Val Library_Screen Screen Compound Library (Single Concentration) Assay_Val->Library_Screen Hit_ID Identify Primary Hits Library_Screen->Hit_ID Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay SAR_Analysis Initial SAR Analysis Orthogonal_Assay->SAR_Analysis

Caption: Workflow for a High-Throughput Screening (HTS) campaign.

Lead_Optimization_Workflow Start Validated Hit (e.g., Isoxazol-5-amine) Design Design Analogs (SAR-driven) Start->Design Synthesize Chemical Synthesis Design->Synthesize Test In Vitro Testing (Potency, Selectivity) Synthesize->Test ADME ADME/Tox Profiling Test->ADME Data_Analysis Data Analysis & SAR Refinement Test->Data_Analysis ADME->Data_Analysis Data_Analysis->Design Iterate Lead_Candidate Lead Candidate Data_Analysis->Lead_Candidate Meets Criteria

Caption: A typical lead optimization cycle in drug discovery.

References

Application of 3-Isobutylisoxazol-5-amine in High-Throughput Screening: A General Overview and Representative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific high-throughput screening (HTS) data and detailed protocols for 3-isobutylisoxazol-5-amine are not extensively documented in publicly available scientific literature, the isoxazole scaffold is a well-recognized and versatile pharmacophore in drug discovery. Isoxazole derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This document provides a general framework for the application of isoxazole-containing compounds, such as this compound, in HTS campaigns. The protocols and workflows described below are representative examples based on common practices for screening small molecules and should be adapted based on the specific biological target and assay technology.

The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structure offers unique electronic properties and the capacity for bioisosteric replacement of other functional groups, making it a "privileged scaffold" in medicinal chemistry.[3] Its derivatives are key components in several approved drugs, highlighting its therapeutic potential.[2] The diverse biological activities of isoxazole compounds make them attractive candidates for screening against a multitude of therapeutic targets.[1][2]

General High-Throughput Screening Workflow for Isoxazole Derivatives

A typical HTS campaign to identify bioactive isoxazole compounds, including potentially this compound, follows a multi-step process. The primary goal is to efficiently screen large libraries of compounds to identify "hits" that modulate the activity of a specific biological target.

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Hit-to-Lead AssayDev Assay Development & Validation PrimaryScreen Primary High-Throughput Screen (Single Concentration) AssayDev->PrimaryScreen HitID Initial Hit Identification PrimaryScreen->HitID HitConf Hit Confirmation (Fresh Compound) HitID->HitConf DoseResponse Dose-Response & IC50/EC50 Determination HitConf->DoseResponse SecondaryAssay Secondary Functional Assays DoseResponse->SecondaryAssay OrthogonalAssay Orthogonal Assays (Different Technology) SecondaryAssay->OrthogonalAssay Selectivity Selectivity & Counter-Screens OrthogonalAssay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR LeadOp Lead Optimization SAR->LeadOp Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2 Experimental_Workflow CompoundPlate Prepare Compound Plate (this compound dilutions) AddEnzyme Add Enzyme & Incubate CompoundPlate->AddEnzyme AddSubstrate Add Substrate & Incubate AddEnzyme->AddSubstrate AddDetection Add Detection Reagent AddSubstrate->AddDetection ReadPlate Read Fluorescence AddDetection->ReadPlate DataAnalysis Data Analysis (% Inhibition, IC50) ReadPlate->DataAnalysis

References

Chemical reactions for functionalizing the amine group of 3-isobutylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of the primary amine group of 3-isobutylisoxazol-5-amine, a key scaffold in medicinal chemistry. The following sections describe common and effective methods for N-acylation, N-alkylation, N-sulfonylation, and reductive amination, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and drug discovery programs.

N-Acylation of this compound

N-acylation is a fundamental transformation for introducing a wide variety of substituents to the amine group. This can be readily achieved using acyl chlorides or acid anhydrides in the presence of a base.

Experimental Protocol: Acylation with Acyl Chlorides

This protocol describes the reaction of this compound with an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acyl-3-isobutylisoxazol-5-amine.

Quantitative Data Summary: N-Acylation of 5-Aminoisoxazoles

ReagentBaseSolventTime (h)Yield (%)Reference
Benzoyl isothiocyanate-DMF--[1]
2-Methylidenecyclopropanecarbonyl chloride----[1]
α-Diazocarbonyl compounds-Thermal--[2]

Note: Specific yield data for the acylation of this compound was not available in the searched literature. The table reflects general conditions for related 5-aminoisoxazoles.

Reaction Workflow: N-Acylation

Acylation Start This compound Reaction N-Acylation Start->Reaction AcylChloride Acyl Chloride (R-COCl) AcylChloride->Reaction Base Base (e.g., TEA) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product N-Acyl-3-isobutylisoxazol-5-amine Purification->Product

Caption: N-Acylation of this compound with an acyl chloride.

N-Alkylation of this compound

Direct N-alkylation of heteroaromatic amines can be challenging due to potential issues with over-alkylation and low reactivity. However, under appropriate conditions using alkyl halides or other alkylating agents, mono-alkylation can be achieved.

Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol is a general method for the N-alkylation of aromatic amines and can be adapted for this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the N-alkylated product.

Quantitative Data Summary: N-Alkylation of Aromatic Amines (Representative)

AmineAlkylating AgentBaseSolventTemp (°C)Yield (%)Reference
AnilineBenzyl alcoholKOHToluene11097[3]
AnilineDiphenylmethanolKOtBuToluene140-[3]
(Hetero)aromatic primary aminesBenzyl alcoholsNaOH---[4]

Reaction Workflow: N-Alkylation

Alkylation Start This compound Reaction N-Alkylation Start->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product N-Alkyl-3-isobutylisoxazol-5-amine Purification->Product

Caption: N-Alkylation of this compound with an alkyl halide.

N-Sulfonylation of this compound

The synthesis of sulfonamides from this compound can be accomplished by reaction with a sulfonyl chloride in the presence of a base.

Experimental Protocol: N-Sulfonylation

This protocol outlines the general procedure for the synthesis of sulfonamides from a primary amine.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq) to the solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • If a precipitate forms, filter, wash with cold water, and dry.

  • If no precipitate forms, extract the mixture with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary: N-Sulfonylation of Aminoisoxazolines (Representative)

AmineSulfonyl ChlorideBaseSolventYield (%)Reference
3-AminoisoxazolineMethanesulfonyl chlorideExcess amine-Moderate to good[5]
3-AminoisoxazolineAryl/Hetaryl sulfonyl chloridesExcess amine-Moderate to good[5]

Note: The referenced study was performed on 3-aminoisoxazolines, which are structurally similar to the target molecule.

Reaction Workflow: N-Sulfonylation

Sulfonylation Start This compound Reaction N-Sulfonylation Start->Reaction SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product N-Sulfonyl-3-isobutylisoxazol-5-amine Purification->Product

Caption: N-Sulfonylation of this compound.

Reductive Amination of this compound

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing substituted alkyl groups. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.

Experimental Protocol: Reductive Amination

This protocol is adapted from procedures for the reductive amination of heteroaromatic amines.[6]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Quantitative Data Summary: Reductive Amination of Heteroaromatic Amines

Amine TypeReducing AgentActivating AgentScaleReference
Heteroaromatic aminesNaBH(OAc)₃ZnCl₂-TMSOAc50-300 mg[6]
AldiminesTrichlorosilaneDMF-[7]

Note: This table provides general conditions for the reductive amination of heteroaromatic amines, which are applicable to this compound.

Reaction Workflow: Reductive Amination

ReductiveAmination Start This compound ImineFormation Imine Formation Start->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction ReducingAgent->Reduction ImineFormation->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification Workup->Purification Product N-Alkyl-3-isobutylisoxazol-5-amine Purification->Product

Caption: Reductive amination of this compound.

References

Application Notes and Protocols for the Acylation of 3-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisoxazoles are versatile building blocks in medicinal chemistry and drug discovery, serving as precursors for a wide array of biologically active compounds. The acylation of the 3-amino group to form the corresponding amides is a fundamental transformation that allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and pharmacological activities. This document provides detailed application notes and protocols for the acylation of 3-aminoisoxazoles, summarizing various reaction conditions and providing standardized experimental procedures.

Acylation Reaction Overview

The acylation of 3-aminoisoxazoles is a nucleophilic acyl substitution reaction where the amino group of the isoxazole ring attacks the electrophilic carbonyl carbon of an acylating agent. The general reaction scheme is depicted below:

Acylation_Reaction 3-Aminoisoxazole R1-Isoxazole-NH2 Amide R1-Isoxazole-NH-C(=O)-R2 (Amide) 3-Aminoisoxazole->Amide Acylating Agent, Base, Solvent AcylatingAgent R2-C(=O)-L (Acylating Agent) L = Cl, OCOR, etc. AcylatingAgent->Amide Byproduct H-L

Caption: General Acylation of 3-Aminoisoxazole.

A variety of acylating agents can be employed, including acid chlorides, acid anhydrides, and isothiocyanates. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and in a suitable aprotic solvent.

Summary of Acylation Reaction Conditions

The choice of reagents and reaction conditions can significantly impact the yield and purity of the resulting amide. Below is a summary of common conditions for the acylation of 3-aminoisoxazoles.

Acylating AgentBaseSolventTemperatureReaction TimeYield (%)
Acetyl chloridePyridineTHFRefluxNot SpecifiedNot Specified
α-Chloroacetyl chlorideNot SpecifiedToluene/XyleneRefluxNot SpecifiedNot Specified
2,3,3-Trichloroacryloyl chlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
4-Nitrobenzoyl chlorideTriethylamineDichloromethaneNot SpecifiedNot SpecifiedGood
Benzoyl isothiocyanateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedQuantitative
2-Methylidenecyclopropanecarbonyl chlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Acetic AnhydrideNot SpecifiedAcetic AcidRefluxSeveral hoursModerate to Good
Various Acid ChloridesTriethylamineDichloromethane0 °C to RT2 - 4 hoursGood to Excellent

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acid Chloride

This protocol provides a general method for the N-acylation of 3-aminoisoxazoles using an acid chloride as the acylating agent.

Workflow for Acylation using an Acid Chloride:

Acylation_Workflow Start Start Dissolve Dissolve 3-aminoisoxazole and base (e.g., triethylamine) in anhydrous aprotic solvent (e.g., DCM) under inert atmosphere. Start->Dissolve Cool Cool the reaction mixture to 0 °C in an ice bath. Dissolve->Cool Add_Acyl_Chloride Add the acid chloride dropwise to the stirred solution. Cool->Add_Acyl_Chloride Warm_to_RT Allow the reaction to warm to room temperature and stir for 2-4 hours. Add_Acyl_Chloride->Warm_to_RT Monitor Monitor reaction progress by TLC or LC-MS. Warm_to_RT->Monitor Quench Quench the reaction with water. Monitor->Quench Extract Extract the product with an organic solvent. Quench->Extract Wash Wash the organic layer with dilute acid, brine, and dry over anhydrous sodium sulfate. Extract->Wash Concentrate Concentrate the organic layer under reduced pressure. Wash->Concentrate Purify Purify the crude product by recrystallization or column chromatography. Concentrate->Purify End End Purify->End

Caption: Experimental Workflow for Acylation.

Materials:

  • 3-Aminoisoxazole derivative (1.0 eq)

  • Acid chloride (1.05 - 1.2 eq)

  • Tertiary amine base (e.g., triethylamine or pyridine) (1.1 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reagents and solvents for workup and purification (e.g., water, brine, dilute HCl, ethyl acetate, hexanes)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-aminoisoxazole derivative and the tertiary amine base in the anhydrous aprotic solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add the acid chloride dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess amine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Acylation

Microwave irradiation can significantly accelerate the acylation reaction, often leading to higher yields and shorter reaction times.

Materials:

  • 3-Aminoisoxazole derivative (1.0 eq)

  • Acylating agent (e.g., acid chloride or anhydride) (1.1 eq)

  • Base (e.g., triethylamine or DIPEA) (1.2 eq)

  • Microwave-compatible solvent (e.g., DMF or 1,4-dioxane)

Procedure:

  • In a microwave reaction vial, combine the 3-aminoisoxazole, acylating agent, and base in a suitable microwave-compatible solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Reaction Mechanism

The acylation of 3-aminoisoxazoles proceeds through a nucleophilic addition-elimination mechanism.

Acylation_Mechanism Reactants R1-Isoxazole-NH2 + R2-C(=O)-Cl Transition_State_1 [Tetrahedral Intermediate] R1-Isoxazole-N+H2-C(O-)-R2-Cl Reactants->Transition_State_1 Nucleophilic Attack Product_Formation R1-Isoxazole-NH-C(=O)-R2 + HCl Transition_State_1->Product_Formation Elimination of Cl- Neutralization HCl + Base -> Base·HCl Product_Formation->Neutralization Acid-Base Reaction

Caption: Acylation Reaction Mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-aminoisoxazole attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The protonated amide is deprotonated by the base present in the reaction mixture to yield the final neutral amide product and the hydrochloride salt of the base.

Conclusion

The acylation of 3-aminoisoxazoles is a robust and versatile reaction for the synthesis of a diverse range of amides. By carefully selecting the acylating agent, base, solvent, and reaction temperature, researchers can efficiently synthesize target compounds with high yields. The provided protocols offer a starting point for the development of specific synthetic procedures tailored to the needs of individual research and development projects. The use of microwave-assisted synthesis can offer a more efficient and environmentally friendly alternative to conventional heating methods.

Application Notes and Protocols for N-Alkylation in Secondary and Tertiary Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated amines, particularly secondary and tertiary amines, are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, dyes, and materials. The development of efficient and selective methods for the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. These application notes provide an overview and detailed protocols for several key N-alkylation strategies, designed for researchers, scientists, and professionals in drug development. The methods covered range from classical approaches to modern catalytic systems, offering a toolkit for various synthetic challenges.

Method 1: Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines from carbonyl compounds (aldehydes or ketones) and a nitrogen source (ammonia, primary, or secondary amines).[1] The reaction proceeds in one pot through the formation of an imine or enamine intermediate, which is then reduced in situ to the target amine.[1] This method is highly versatile due to the vast commercial availability of carbonyl and amine starting materials.

A key advantage of using sodium cyanoborohydride (NaBH3CN) as the reducing agent is its selectivity; it readily reduces the protonated iminium ion intermediate but is much slower to reduce the starting aldehyde or ketone, minimizing side reactions like alcohol formation.[1][2]

Logical Workflow for Reductive Amination

The general workflow involves the condensation of an amine with a carbonyl compound to form an iminium ion, which is then reduced by a hydride source.

Reductive_Amination_Workflow Reductive Amination Workflow Reactants Primary/Secondary Amine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (-H₂O) Product Secondary/Tertiary Amine Iminium->Product Reduction Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reduction->Iminium Hydride Transfer

Caption: General workflow for synthesizing amines via reductive amination.

Quantitative Data for Reductive Amination

The following table summarizes representative examples of reductive amination under various conditions.

EntryAmineCarbonyl CompoundReducing AgentConditionsYield (%)Reference
1AnilineBenzaldehydeNaBH(OAc)₃DCE, rt, 12h95[3]
2PiperidineCyclohexanoneNaBH₃CNMeOH, pH 5-6, rt, 24h88[2]
3BenzylamineAcetoneH₂ (1 atm), Pd/CEtOH, rt, 16h92[4]
4DibenzylamineFormaldehyde (37% aq.)HCOOH80 °C, 18h98[5]

DCE = 1,2-Dichloroethane; rt = Room Temperature

Experimental Protocol: Synthesis of N-Benzylpiperidine via Reductive Amination

This protocol details the synthesis of a tertiary amine from a secondary amine and an aldehyde using sodium triacetoxyborohydride.

Materials:

  • Piperidine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a stirred solution of piperidine (1.0 mmol, 85 mg) in anhydrous DCE (10 mL) in a 50 mL round-bottom flask, add benzaldehyde (1.05 mmol, 111 mg).

  • Stir the mixture at room temperature for 20 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes. Caution: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylpiperidine.

Method 2: N-Alkylation with Alkyl Halides

Direct alkylation of amines with alkyl halides is a classical and straightforward method for forming C-N bonds.[6] The reaction is a nucleophilic substitution (typically SN2), where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.[6] A significant drawback is the potential for over-alkylation, as the product amine (secondary or tertiary) is often more nucleophilic than the starting amine, leading to mixtures of products and the formation of quaternary ammonium salts.[6][7]

However, this method can be effective for the synthesis of tertiary amines from secondary amines, where the steric hindrance of the tertiary amine product can disfavor further quaternization.[7] The use of specific bases, like Hünig's base (N,N-diisopropylethylamine), can promote the desired reaction while minimizing side products.[8]

Reaction Pathways in Amine Alkylation

This diagram illustrates the potential for sequential alkylation when a primary amine reacts with an alkyl halide.

Alkylation_Pathways N-Alkylation Pathways with Alkyl Halides RNH2 Primary Amine (R-NH₂) R2NH Secondary Amine (R₂NH) RNH2->R2NH + R'-X - HX R3N Tertiary Amine (R₃N) R2NH->R3N + R'-X - HX R4N Quaternary Salt (R₄N⁺X⁻) R3N->R4N + R'-X

Caption: Sequential N-alkylation leading from primary to quaternary amines.

Quantitative Data for N-Alkylation with Alkyl Halides
EntryAmineAlkyl HalideBase/CatalystSolventConditionsYield (%)Reference
1PiperidineBenzyl BromideAl₂O₃-OKAcetonitrilert, 1h95[9]
2MorpholineEthyl BromideHünig's baseAcetonitrilert, 2h98[8]
3DibenzylamineBenzyl BromideNone (aq.)WaterMW, 100°C, 2 min96[10]
4Pyrrolidine1-BromobutaneK₂CO₃DMF60 °C, 6h85N/A

MW = Microwave irradiation

Experimental Protocol: Synthesis of N-Benzyldibenzylamine

This protocol describes the synthesis of a tertiary amine from a secondary amine and an alkyl halide using Hünig's base to prevent quaternization.[8]

Materials:

  • Dibenzylamine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • N,N-Diisopropylethylamine (Hünig's base) (1.5 eq)

  • Acetonitrile, anhydrous

  • Standard glassware for inert atmosphere reaction

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve dibenzylamine (1.0 mmol, 197 mg) in anhydrous acetonitrile (10 mL).

  • Add Hünig's base (1.5 mmol, 259 µL) to the solution via syringe.

  • Add benzyl bromide (1.1 mmol, 131 µL) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting dibenzylamine is consumed (typically 2-4 hours).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield pure N-benzyldibenzylamine.

Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[11] It is particularly valuable for forming aryl amines by coupling an amine with an aryl halide or triflate.[11] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and has evolved over time to allow for the coupling of a wide range of substrates under milder conditions.[11]

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the product and regenerate the catalyst.[11]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(L₂)-X Pd0->PdII_complex Oxidative Addition Amine_adduct [Ar-Pd(II)(L₂)(R₂NH)]⁺X⁻ PdII_complex->Amine_adduct Amine Coordination Amido_complex Ar-Pd(II)(L₂)-NR₂ Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ ArX Ar-X Amine R₂NH Base Base Salt [Base-H]⁺X⁻

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineAryl HalideCatalyst/LigandBaseConditionsYield (%)Reference
1Morpholine4-BromotoluenePd₂(dba)₃ / BINAPNaOtBuToluene, 100 °C, 16h95[11]
2Aniline4-ChlorobenzonitrilePd(OAc)₂ / XPhosK₃PO₄t-BuOH, 110 °C, 12h92[12]
3Di-n-butylamine1-Bromo-3,5-dimethylbenzenePd(OAc)₂ / P(o-tolyl)₃NaOtBuToluene, 80 °C, 4h88[13]

dba = dibenzylideneacetone; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

Experimental Protocol: Synthesis of N-Phenylmorpholine

This protocol provides a general procedure for the coupling of a secondary amine with an aryl bromide.

Materials:

  • Bromobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • RAC-BINAP (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), RAC-BINAP (0.025 mmol, 15.6 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube equipped with a stir bar.

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add bromobenzene (1.0 mmol, 105 µL) followed by morpholine (1.2 mmol, 105 µL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 16-24 hours. Monitor by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain N-phenylmorpholine.

Method 4: N-Alkylation using Alcohols via Borrowing Hydrogen

N-alkylation of amines with alcohols, operating through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, is a highly atom-economical and sustainable synthetic strategy.[14] This method avoids the use of pre-activated alkylating agents like halides, producing only water as a byproduct.[14] The reaction is typically catalyzed by transition metal complexes (e.g., based on Ru, Ir, Ni) and requires a base.[14][15]

The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine. The hydrogen "borrowed" from the alcohol is held by the catalyst and used for the final reduction step.[16]

Catalytic Cycle for Borrowing Hydrogen N-Alkylation

This process involves a tandem oxidation-condensation-reduction sequence mediated by a single catalyst.

Borrowing_Hydrogen_Cycle Borrowing Hydrogen Catalytic Cycle cluster_reactants Inputs cluster_products Outputs M_cat [M]-Catalyst M_H2 [M]-H₂ M_cat->M_H2 Alcohol Oxidation M_H2->M_cat Imine Reduction Aldehyde R'CHO Product RNH-CH₂R' Imine R-N=CHR' Aldehyde->Imine Condensation with Amine Water H₂O Alcohol R'CH₂OH Amine RNH₂

References

Designing Novel Anticancer Agents Using a 3-Isobutylisoxazol-5-amine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the design, synthesis, and evaluation of novel anticancer agents based on a 3-isobutylisoxazol-5-amine scaffold. The protocols and data presented herein are a representative framework for the development of isoxazole-based therapeutics, targeting key signaling pathways implicated in cancer progression.

Introduction

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties. Derivatives of isoxazole have been reported to induce apoptosis and inhibit critical cell signaling pathways.[1] This application note focuses on the potential of a this compound core as a template for the generation of a new library of potent and selective anticancer compounds. The proposed mechanism of action for these novel agents involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in various human cancers.[2][3][4]

Proposed Synthesis of Novel this compound Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, starting from commercially available reagents. A plausible synthetic route is outlined below. The initial step involves the synthesis of the core this compound structure.[5] Subsequent derivatization at the 5-amino position allows for the introduction of various aryl and heteroaryl groups to explore the structure-activity relationship (SAR).

Synthetic_Workflow reagents Starting Materials: 5-Methyl-3-oxohexanenitrile Hydroxylamine core_synthesis Core Synthesis: This compound reagents->core_synthesis Cyclization derivatization Derivatization: Coupling with various aryl/heteroaryl halides core_synthesis->derivatization Functionalization purification Purification: Column Chromatography derivatization->purification characterization Characterization: NMR, MS, HPLC purification->characterization final_compounds Final Compounds (Hypothetical Library) characterization->final_compounds

Caption: General synthetic workflow for novel this compound derivatives.

Data Presentation: In Vitro Cytotoxicity

The synthesized compounds would be evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are determined using a standard cytotoxicity assay. The following table presents hypothetical IC50 values for a series of designed compounds to illustrate the potential therapeutic profile.

Table 1: Hypothetical IC50 Values (µM) of Novel this compound Derivatives

Compound IDMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)HCT116 (Colon)
Lead Compound (this compound) >100>100>100>100
Derivative A (Aryl Substitution) 8.512.315.110.2
Derivative B (Heteroaryl Substitution) 5.27.89.56.4
Derivative C (Modified Linker) 15.620.125.418.9
Doxorubicin (Positive Control) 0.81.21.50.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

This assay quantitatively assesses the cytotoxic effect of the novel compounds on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow plate_cells Plate Cells in 96-well Plate add_compounds Add Serial Dilutions of Compounds plate_cells->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to determine if the compounds induce programmed cell death (apoptosis).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to investigate the effect of the compounds on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers.[2][4] The novel this compound derivatives are hypothesized to exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

By inhibiting PI3K and/or Akt, these compounds are expected to decrease the phosphorylation of downstream effectors, leading to the suppression of cell growth and proliferation, and the induction of apoptosis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and conceptual framework provided in this document offer a clear path for the synthesis, in vitro evaluation, and mechanistic elucidation of a new generation of isoxazole-based cancer therapeutics. Further optimization of the lead compounds through medicinal chemistry efforts could lead to the identification of clinical candidates with improved potency and selectivity.

References

Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems Using 3-Isobutylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-isobutylisoxazol-5-amine as a versatile building block in the synthesis of various fused heterocyclic systems. The inherent reactivity of the enamine-like amino group and the adjacent ring nitrogen atom makes this reagent a valuable precursor for constructing diverse molecular scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a key intermediate for the synthesis of fused isoxazole derivatives, which are prominent structural motifs in a wide array of biologically active compounds. The fusion of a pyridine ring to the isoxazole core, for instance, leads to the isoxazolo[5,4-b]pyridine scaffold. This particular heterocyclic system is of significant interest due to its potential pharmacological activities. The protocols outlined below are based on established multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecule synthesis in a single pot.

Synthesis of Fused Isoxazolo[5,4-b]pyridines

A prevalent and efficient method for the synthesis of isoxazolo[5,4-b]pyridines involves the condensation of a 5-aminoisoxazole derivative with a 1,3-dicarbonyl compound and an aldehyde. This multicomponent reaction can be effectively promoted by microwave irradiation, often in environmentally benign solvents like water.

Table 1: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives via Microwave-Assisted Multicomponent Reaction
EntryAldehyde (R-CHO)1,3-Dicarbonyl CompoundProductReaction Time (min)Yield (%)
14-FluorobenzaldehydeTetronic Acid6-(4-Fluorophenyl)-3-isobutyl-5,6-dihydroisoxazolo[5,4-b]pyridin-4(7H)-one1592
24-ChlorobenzaldehydeTetronic Acid6-(4-Chlorophenyl)-3-isobutyl-5,6-dihydroisoxazolo[5,4-b]pyridin-4(7H)-one1590
34-MethylbenzaldehydeTetronic Acid3-Isobutyl-6-(p-tolyl)-5,6-dihydroisoxazolo[5,4-b]pyridin-4(7H)-one2088
4BenzaldehydeDimedone6,6-Dimethyl-3-isobutyl-8-phenyl-5,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-4(3H)-one2585
52-NaphthaldehydeCyclohexane-1,3-dione3-Isobutyl-8-(naphthalen-2-yl)-5,6,7,8-tetrahydroisoxazolo[5,4-b]quinolin-4(3H)-one2089

Note: The data presented is extrapolated from similar reactions with 5-amino-3-methylisoxazole and serves as a representative guide. Actual yields may vary.

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridines

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • 1,3-Dicarbonyl compound (e.g., Tetronic acid, Dimedone, Cyclohexane-1,3-dione)

  • Deionized water

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol).

  • Add 3 mL of deionized water to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for the time specified in Table 1 (typically 15-25 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure fused isoxazolo[5,4-b]pyridine derivative.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as ethanol.

Visualizations

Diagram 1: General Reaction Scheme for Isoxazolo[5,4-b]pyridine Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Amine This compound Reaction Microwave Irradiation (H2O, 120°C) Amine->Reaction Aldehyde R-CHO Aldehyde->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Product Fused Isoxazolo[5,4-b]pyridine Reaction->Product

Caption: Multicomponent synthesis of fused isoxazolo[5,4-b]pyridines.

Diagram 2: Proposed Mechanistic Pathway

G A Aldehyde + 1,3-Dicarbonyl B Knoevenagel Condensation Product A->B H2O D Michael Adduct B->D C This compound C->D Michael Addition E Intramolecular Cyclization D->E F Dehydration E->F G Fused Isoxazolo[5,4-b]pyridine F->G H2O

Caption: Proposed reaction mechanism for isoxazolopyridine formation.

Diagram 3: Experimental Workflow

G start Start reactants Combine Reactants: - this compound - Aldehyde - 1,3-Dicarbonyl - Water start->reactants microwave Microwave Irradiation (120°C, 15-25 min) reactants->microwave cool Cool to Room Temperature microwave->cool filter Filter Precipitate cool->filter wash Wash with Water and Ethanol filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize (if needed) dry->purify end End dry->end purify->end

Caption: Step-by-step experimental workflow for synthesis.

Unlocking New Therapeutic Avenues: 3-Isobutylisoxazol-5-amine Derivatives as Potent Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Discovery and Development

The 90-kilodalton heat shock protein (Hsp90) has emerged as a critical target in cancer therapy due to its essential role in the conformational maturation, stability, and function of numerous oncogenic client proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple signaling pathways vital for tumor growth and survival. This document provides detailed application notes and experimental protocols for the investigation of 3-isobutylisoxazol-5-amine derivatives, a promising class of small-molecule Hsp90 inhibitors.

While specific data for this compound derivatives is not extensively available in the public domain, this document will focus on the closely related and well-characterized 4,5-diarylisoxazole scaffold, which shares a common isoxazole core and mechanism of action. These compounds act as competitive inhibitors, binding to the N-terminal ATP pocket of Hsp90.

Data Presentation: Inhibitory Activities of Isoxazole-Based Hsp90 Inhibitors

The following table summarizes the in vitro activity of representative isoxazole-based Hsp90 inhibitors against various cancer cell lines. This data highlights the potent anti-proliferative effects and Hsp90 binding affinities exhibited by this class of compounds.

Compound IDHsp90 Binding Assay IC50 (nM)Cancer Cell LineAnti-proliferative Assay GI50 (nM)Reference Compound
VER-52296/NVP-AUY92221Various9 (average)
Compound 10830Various88 (average)
Compound 14j14H3122 (Lung)Not Specified
Compound 30f5.3H1975 (Lung)420
Compound 5Not SpecifiedMCF-7 (Breast)14,000

Signaling Pathway: Hsp90 Chaperone Cycle and Inhibition

Hsp90 exists as a dimer and its function is driven by an ATP-dependent chaperone cycle. The binding of ATP to the N-terminal domain triggers a conformational change, leading to the maturation and release of client proteins. Hsp90 inhibitors, including isoxazole derivatives, competitively bind to the ATP-binding pocket, thereby arresting the chaperone cycle. This leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of client proteins, such as HER2, EGFR, AKT, and CDK4. A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70.

Hsp90_Inhibition Hsp90 Chaperone Cycle and Inhibition by Isoxazole Derivatives Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP Conformational Change Degradation Ubiquitin-Proteasome Degradation Hsp90_open->Degradation Client Protein Misfolding Client_Protein Client Protein (e.g., HER2, AKT) Client_Protein->Hsp90_open Binding ATP ATP ATP->Hsp90_open Binding Hsp90_ATP->Hsp90_open ATP Hydrolysis Mature_Client Mature Client Protein Hsp90_ATP->Mature_Client Folding & Release ADP ADP + Pi Hsp90_ATP->ADP Isoxazole_Inhibitor This compound Derivative Isoxazole_Inhibitor->Hsp90_open Competitive Binding (Inhibition) Hsp70 Hsp70 Upregulation Isoxazole_Inhibitor->Hsp70 Induces

Caption: Hsp90 inhibition by isoxazole derivatives disrupts the chaperone cycle.

Experimental Workflow: In Vitro Evaluation of Hsp90 Inhibitors

The following diagram outlines a typical workflow for the in vitro characterization of novel this compound derivatives as Hsp90 inhibitors.

experimental_workflow Experimental Workflow for Hsp90 Inhibitor Evaluation start Start synthesis Compound Synthesis & Purification start->synthesis binding_assay Hsp90 Binding Assay (e.g., FP) synthesis->binding_assay cell_culture Cancer Cell Line Culture synthesis->cell_culture data_analysis Data Analysis & Interpretation binding_assay->data_analysis viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay western_blot Western Blot Analysis cell_culture->western_blot viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Troubleshooting & Optimization

How to improve the reaction yield of 3-isobutylisoxazol-5-amine synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-isobutylisoxazol-5-amine. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the cyclization of a β-ketonitrile, specifically 5-methyl-3-oxohexanenitrile, with a hydroxylamine salt (e.g., hydroxylamine hydrochloride or hydroxylammonium sulfate) under basic conditions.

Q2: What is a typical yield for this synthesis?

A2: Reported yields for the synthesis of 5-aminoisoxazoles from β-ketonitriles can vary significantly based on the specific substrate and reaction conditions. Generally, a yield above 70% is considered good, while yields below 50% indicate that optimization of the reaction parameters is necessary.

Q3: What are the critical parameters influencing the reaction yield and purity?

A3: The most critical parameters are the reaction pH and temperature. These factors control the regioselectivity of the cyclization reaction, determining the ratio of the desired 5-aminoisoxazole to the isomeric 3-aminoisoxazole. Other important factors include the choice of base, solvent, reaction time, and the purity of the starting materials.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through extraction followed by recrystallization. After the reaction, the product is usually extracted from the aqueous reaction mixture with an organic solvent like ethyl acetate or dichloromethane. The crude product obtained after solvent evaporation can then be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve your reaction outcomes.

Problem 1: Low Yield of this compound

A low yield is the most common issue and can be attributed to several factors, primarily suboptimal reaction conditions that favor the formation of byproducts or result in an incomplete reaction.

Possible Causes and Solutions:

  • Incorrect pH: The pH of the reaction mixture is crucial for directing the cyclization to form the desired 5-aminoisoxazole isomer.

    • Troubleshooting: Ensure the reaction medium is basic, with a pH maintained in the range of 8-11. At a lower pH (e.g., 7-8), the formation of the isomeric this compound may be favored.

    • Recommendation: Use a reliable pH meter or pH indicator strips to monitor and adjust the pH throughout the reaction by the controlled addition of a base.

  • Suboptimal Reaction Temperature: Temperature influences the rate of reaction and the regioselectivity of the cyclization.

    • Troubleshooting: For the synthesis of 5-aminoisoxazoles, a higher temperature is generally preferred.

    • Recommendation: Maintain the reaction temperature at approximately 100°C to promote the formation of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Recommendation: If the reaction is incomplete, consider extending the reaction time. However, be mindful that prolonged reaction times at high temperatures can sometimes lead to degradation.

  • Loss of Product during Work-up: Significant amounts of the product can be lost during the extraction and purification steps.

    • Troubleshooting: Ensure efficient extraction by performing multiple extractions with the organic solvent. When washing the organic layers, use saturated brine to minimize the product's solubility in the aqueous phase.

    • Recommendation: During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.

Problem 2: Presence of Impurities in the Final Product

The presence of impurities, particularly the isomeric 3-aminoisoxazole, can complicate purification and affect the final product's quality.

Possible Causes and Solutions:

  • Formation of the Isomeric 3-aminoisoxazole: As mentioned, the reaction conditions, especially pH and temperature, dictate the regioselectivity.

    • Troubleshooting: If you observe a significant amount of the 3-aminoisoxazole isomer, it is a strong indication that your reaction conditions are not optimal for the 5-amino isomer.

    • Recommendation: Re-optimize the reaction with a focus on maintaining a pH above 8 and a temperature of around 100°C.

  • Unreacted Starting Materials: Impure starting materials can introduce contaminants or inhibit the reaction.

    • Troubleshooting: Verify the purity of your 5-methyl-3-oxohexanenitrile and hydroxylamine salt before starting the reaction.

    • Recommendation: If necessary, purify the starting materials. For example, 5-methyl-3-oxohexanenitrile can be distilled under reduced pressure.

  • Side Reactions: Other side reactions can lead to the formation of byproducts. For instance, the β-ketonitrile can undergo hydrolysis under harsh basic conditions.

    • Troubleshooting: Analyze your crude product by techniques like NMR or LC-MS to identify the nature of the byproducts.

    • Recommendation: Adjust the reaction conditions, such as the concentration of the base or the reaction time, to minimize the formation of these byproducts.

Quantitative Data Summary

The following table summarizes the key reaction parameters and their impact on the yield of 5-aminoisoxazoles, based on literature data for similar compounds.

ParameterConditionExpected Yield of 5-AminoisoxazoleRemarks
pH > 8HighFavors the formation of the 5-amino isomer.
7 - 8Low to ModerateMay lead to a mixture of 3-amino and 5-amino isomers.
Temperature 100°CHighPromotes the cyclization to the 5-amino isomer.
< 50°CLowMay favor the 3-amino isomer or result in an incomplete reaction.
Base Sodium HydroxideGoodA common and effective base for this transformation.
Sodium CarbonateModerate to GoodA milder base that can also be effective.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 5-aminoisoxazoles.

Materials:

  • 5-methyl-3-oxohexanenitrile

  • Hydroxylammonium sulfate or Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Water

  • Ethyl acetate (or another suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for pH adjustment during work-up)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-3-oxohexanenitrile and hydroxylammonium sulfate in water.

  • pH Adjustment: While stirring, slowly add a solution of sodium hydroxide to adjust the pH of the mixture to between 8 and 11.

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for approximately 1.5 to 2 hours. Monitor the reaction progress by TLC.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully add hydrochloric acid to neutralize the excess base and bring the pH to around 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash them with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product 5-methyl-3-oxohexanenitrile 5-methyl-3-oxohexanenitrile Intermediate Intermediate 5-methyl-3-oxohexanenitrile->Intermediate Hydroxylamine, Base (pH 8-11), 100°C This compound This compound Intermediate->this compound Cyclization Hydroxylamine Hydroxylamine

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_pH Check Reaction pH start->check_pH check_temp Check Reaction Temperature check_pH->check_temp pH is optimal adjust_pH Adjust pH to 8-11 check_pH->adjust_pH pH not 8-11 check_time Check Reaction Time check_temp->check_time Temp is optimal adjust_temp Increase Temperature to 100°C check_temp->adjust_temp Temp < 100°C check_workup Review Work-up Procedure check_time->check_workup Time is sufficient increase_time Increase Reaction Time check_time->increase_time Incomplete Reaction optimize_workup Optimize Extraction and Purification check_workup->optimize_workup Product Loss Identified end_node Improved Yield check_workup->end_node Work-up is efficient adjust_pH->end_node adjust_temp->end_node increase_time->end_node optimize_workup->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

Relationship between Reaction Parameters and Product Formation

Parameter_Relationships Yield High Yield of This compound pH pH > 8 pH->Yield Temp Temperature ~100°C Temp->Yield Purity High Purity of Starting Materials Purity->Yield Workup Efficient Work-up & Purification Workup->Yield

Caption: Key factors influencing the successful synthesis.

Effective purification techniques for crude 3-isobutylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-isobutylisoxazol-5-amine. The following information is designed to address common challenges and provide detailed methodologies for effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route employed. However, based on the synthesis of similar 3-amino-5-alkylisoxazoles, likely impurities include:

  • Isomeric byproduct (5-amino-3-isobutylisoxazole): The formation of this regioisomer is a common issue in the synthesis of amino-isoxazoles. The regioselectivity of the reaction is often influenced by pH and temperature.[1]

  • Unreacted starting materials: Depending on the specific synthesis, these could include compounds like 5-methyl-3-oxohexanenitrile.

  • Reaction byproducts: Other undesired molecules formed during the synthesis.

  • Residual solvents: Solvents used in the synthesis and initial work-up.

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: "Oiling out" is a common issue, especially when impurities are present. Here are a few strategies:

  • Trituration: Try stirring the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can often induce precipitation of the product as a solid.

  • Solvent Removal: Ensure all volatile solvents from the reaction have been thoroughly removed under high vacuum. Residual solvent can sometimes prevent solidification.

  • Acid-Base Extraction: As an amine, your compound can be protonated. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane and extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.

Q3: I'm seeing significant streaking during TLC analysis of my column chromatography fractions. What is causing this?

A3: Streaking on silica gel is a common problem with amines. The basic amine group can interact strongly with the acidic silica gel, leading to poor separation. To mitigate this:

  • Add a basic modifier to your eluent: Incorporating a small amount of a base like triethylamine (0.5-2%) or a few drops of ammonium hydroxide to your mobile phase can help to reduce tailing and streaking by neutralizing the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel for your column chromatography.

Troubleshooting Purification Techniques

Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.

Problem: The compound is soluble in everything or insoluble in everything.

  • Solution: A single solvent recrystallization may not be feasible. In this case, a two-solvent system is recommended. Dissolve your crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Problem: The product "oils out" instead of forming crystals.

  • Solution: This occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent system. Alternatively, try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective.

Table 1: Suggested Recrystallization Solvent Systems for this compound

Solvent System (Good/Poor)Rationale
Toluene / HexanesToluene is a good solvent for many aromatic and heterocyclic compounds, while hexanes is a non-polar anti-solvent.
Ethyl Acetate / HexanesA common and effective solvent system for compounds of moderate polarity.
Ethanol / WaterSuitable for polar compounds. The amine group may increase water solubility, making this a viable option.
Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Problem: Poor separation of the desired product from an impurity.

  • Solution: The polarity of the eluent may not be optimal. If your compound is eluting too quickly (high Rf), decrease the polarity of the eluent. If it is sticking to the column (low Rf), increase the polarity. Running a gradient elution, where the polarity of the eluent is gradually increased over the course of the separation, can also improve resolution.

Problem: The compound appears to be decomposing on the column.

  • Solution: Silica gel is acidic and can cause degradation of acid-sensitive compounds. As mentioned for TLC streaking, you can neutralize the silica gel by adding a small amount of triethylamine to your eluent. Alternatively, use a less acidic stationary phase like alumina.

Table 2: Recommended Column Chromatography Conditions for this compound

Stationary PhaseEluent System (starting polarity)Modifier (if needed)
Silica GelHexanes / Ethyl Acetate (e.g., 9:1, gradually increasing to 1:1)1% Triethylamine
Neutral AluminaHexanes / Ethyl Acetate (e.g., 9:1, gradually increasing to 1:1)None
Reverse Phase (C18)Water / Acetonitrile (e.g., 9:1, gradually increasing to 1:9)0.1% Formic Acid or Acetic Acid (to improve peak shape)

Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Toluene/Hexanes)
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • Slowly add hexanes while the solution is still warm until you observe persistent cloudiness.

  • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare the column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexanes/Ethyl Acetate with 1% Triethylamine).

  • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elute the column: Begin eluting with the initial low-polarity solvent mixture, collecting fractions.

  • Monitor the separation: Analyze the collected fractions by TLC to identify which contain the pure product.

  • Increase polarity (if necessary): Gradually increase the proportion of ethyl acetate in the eluent to elute more polar compounds.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflows

Purification_Workflow crude Crude this compound is_solid Is the crude product a solid? crude->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil) oiling_out Does it 'oil out'? recrystallization->oiling_out column_chromatography Perform Column Chromatography recrystallization->column_chromatography Fails to purify triturate Triturate with non-polar solvent oiling_out->triturate Yes pure_solid Pure Crystalline Product oiling_out->pure_solid No triturate->recrystallization column_chromatography->pure_solid acid_base->column_chromatography If further purification is needed

Caption: Decision workflow for purifying crude this compound.

Column_Chromatography_Troubleshooting start Column Chromatography Issue streaking Streaking or Tailing on TLC/Column? start->streaking add_base Add Triethylamine (1%) to Eluent streaking->add_base Yes poor_separation Poor Separation? streaking->poor_separation No use_alumina Use Neutral Alumina as Stationary Phase add_base->use_alumina end Improved Separation add_base->end use_alumina->end optimize_eluent Optimize Eluent Polarity poor_separation->optimize_eluent Yes decomposition Product Decomposition? poor_separation->decomposition No gradient Run a Gradient Elution optimize_eluent->gradient gradient->end deactivate_silica Deactivate Silica with Triethylamine decomposition->deactivate_silica Yes decomposition->end No deactivate_silica->use_alumina

Caption: Troubleshooting guide for column chromatography of this compound.

References

Technical Support Center: Optimizing Isoxazole Synthesis in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when performing isoxazole synthesis in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for isoxazole synthesis in water?

A1: Not always. Several efficient methods exist for synthesizing isoxazole derivatives in aqueous media without a catalyst. For instance, 5-arylisoxazole derivatives can be synthesized in high yields by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, often with benefits like milder reaction conditions and easier work-up.[1][2][3][4]

Q2: What are the main advantages of using water as a solvent for isoxazole synthesis?

A2: Using water as a solvent offers significant advantages aligned with the principles of green chemistry. Compared to organic solvents, water is less expensive, non-toxic, non-flammable, and environmentally friendly.[1][5] It can also simplify the work-up procedure, as many organic products will precipitate from the aqueous solution and can be collected by simple filtration.[1][6]

Q3: How do reaction conditions like temperature and pH affect isoxazole synthesis in aqueous media?

A3: Temperature and pH are critical parameters. Gentle heating can often increase the reaction rate and improve yields, but excessively high temperatures may lead to the decomposition of reactants or the formation of side products.[6][7] The pH can influence the reactivity of starting materials, such as the nucleophilicity of hydroxylamine. In some cases, controlling the pH with bases like pyridine is crucial for achieving the desired regioselectivity.[7]

Q4: I am observing a mixture of regioisomers. How can I improve regioselectivity?

A4: Achieving high regioselectivity is a common challenge, particularly when using unsymmetrical starting materials.[7] Strategies to improve selectivity include:

  • Catalyst Choice: Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.[7][8]

  • Substrate Modification: The electronic properties of substituents on your starting materials play a key role. Modifying the substrate, for instance, by converting a β-dicarbonyl compound to a β-enamino diketone, can provide better regiochemical control.[7][8]

  • Use of Lewis Acids: Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) can be used to preferentially activate one carbonyl group, directing the reaction pathway.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation For 1,3-dipolar cycloadditions, ensure the base used (e.g., triethylamine) is appropriate for the substrate and conditions. Verify the quality and purity of the nitrile oxide precursor, such as the aldoxime.[6]
Reactant Decomposition If starting materials are sensitive, consider using milder reaction conditions, such as lower temperatures or a less aggressive catalyst.[6]
Catalyst Inactivity For catalyzed reactions, confirm the catalyst is active and used at the correct loading. Pre-activation may be necessary for some catalysts.[6]
Dimerization of Nitrile Oxide The in-situ generated nitrile oxide can dimerize to form furoxans, a common side reaction that lowers yield.[6] To mitigate this, add the nitrile oxide precursor slowly to the reaction to maintain a low concentration, or use a slight excess of the dipolarophile (e.g., alkyne).[6]
Sluggish Reaction Ensure the reaction temperature is optimal. While many reactions proceed at room temperature, gentle heating or refluxing can often increase the rate and drive the reaction to completion.[7]
Problem 2: Formation of Impurities and Side Products
Possible Cause Troubleshooting Steps
Side Reactions of Starting Materials Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions. Ensure high purity of reactants to remove impurities that could lead to side reactions.[6]
Thermal Decomposition If byproducts are observed at higher temperatures, lower the reaction temperature and extend the reaction time if necessary.[6]
Incorrect Stoichiometry Carefully control the stoichiometry of reactants. For example, in 1,3-dipolar cycloadditions, using a slight excess of the alkyne can help consume the nitrile oxide and prevent its dimerization.[6]

Catalyst Performance and Reaction Data

The selection of reactants and conditions significantly impacts reaction outcomes in aqueous media. The tables below summarize quantitative data from key experiments.

Table 1: Synthesis of 5-Arylisoxazoles in Water (Catalyst-Free)

This table summarizes the effect of different aryl group substituents on the yield of 5-arylisoxazoles synthesized from 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water.[6]

EntrySubstituent (Aryl group)Yield (%)
14-Cl-C₆H₄95
24-Me-C₆H₄93
34-MeO-C₆H₄92
4C₆H₅94
Table 2: Effect of Ultrasound on Isoxazole Synthesis

This table compares conventional heating with ultrasound-assisted synthesis for a multicomponent reaction to produce 4H-isoxazol-5-ones in an aqueous medium.[9][10]

MethodCatalystTemperature (°C)TimeYield (%)
Conventional HeatingItaconic Acid1003 h90
Ultrasound-AssistedItaconic Acid5015 min95

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Synthesis of 5-Arylisoxazoles in Water[1][4]
  • Add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) to a 25-mL round-bottom flask.

  • Add water (5 mL) to the flask.

  • Stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole product.

Protocol 2: Ultrasound-Assisted Synthesis of 3-Methyl-4-(phenyl)methylene-isoxazole-5(4H)-one[9][10]
  • Combine hydroxylamine hydrochloride, an aromatic aldehyde, and a β-ketoester in an ethanol-water (1:3) medium.

  • Add the Fe₃O₄@MAP-SO₃H catalyst (20 mg).

  • Subject the mixture to ultrasound irradiation.

  • Maintain the reaction for approximately 20 minutes.

  • Upon completion, process the mixture to isolate the product. This method has been shown to yield up to 92%.

Visualized Workflows and Logic Diagrams

General Experimental Workflow

G start Start: Reactant Preparation reactants Combine Reactants (e.g., Enone, Hydroxylamine HCl) in Aqueous Media start->reactants catalyst Add Catalyst (If required) reactants->catalyst reaction Stir and Heat (e.g., 50°C or Reflux) reactants->reaction Catalyst-Free Route catalyst->reaction Catalyzed Route monitor Monitor Reaction (e.g., TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Cooling, Filtration) monitor->workup Reaction Complete purify Purification (e.g., Recrystallization, Column Chromatography) workup->purify product Final Product: Pure Isoxazole purify->product

Caption: General workflow for isoxazole synthesis in aqueous media.

Troubleshooting Logic for Low Reaction Yield

G start Problem: Low Product Yield q1 Is the reaction a 1,3-dipolar cycloaddition? start->q1 a1_yes Check for Nitrile Oxide Dimerization q1->a1_yes Yes q2 Are reactants stable under reaction conditions? q1->q2 No s1 Slowly add precursor Use excess dipolarophile a1_yes->s1 end Re-run Experiment s1->end a2_no Reactant Decomposition Likely q2->a2_no No q3 Is a catalyst being used? q2->q3 Yes s2 Use milder conditions (e.g., lower temp) a2_no->s2 s2->end a3_yes Check Catalyst Activity q3->a3_yes Yes q3->end No, consider other factors s3 Verify catalyst loading Consider pre-activation a3_yes->s3 s3->end

Caption: Troubleshooting flowchart for addressing low isoxazole yield.

Catalyst Selection Decision Pathway

G start Define Synthesis Goal (e.g., 5-arylisoxazole) q1 Is a known catalyst-free method available for the target molecule? start->q1 a1_yes Proceed with Catalyst-Free Synthesis in Water q1->a1_yes Yes q2 Is regioselectivity a critical issue? q1->q2 No end_cf Optimized Catalyst-Free Protocol a1_yes->end_cf a2_yes Select Regioselective Catalyst (e.g., Copper(I) for 3,5-disubstituted) q2->a2_yes Yes q3 Is reaction rate too slow? q2->q3 No end_cat Optimized Catalyzed Protocol a2_yes->end_cat a3_yes Consider Rate-Enhancing Methods q3->a3_yes Yes q3->end_cf No s3 Ultrasound Irradiation or Acid/Base Catalysis (e.g., Itaconic Acid) a3_yes->s3 s3->end_cat

Caption: Decision logic for catalyst selection in aqueous media.

References

Technical Support Center: Microwave-Assisted Synthesis of 3-Isobutylisoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted organic synthesis of 3-isobutylisoxazol-5-amine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isoxazole derivatives under microwave irradiation.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inefficient absorption of microwaves by the solvent. - Incorrect reaction temperature or time. - Inappropriate choice of base or catalyst. - Degradation of starting materials or product.- Use a solvent with a higher dielectric constant or add a small amount of an ionic liquid to improve microwave absorption. - Optimize the reaction temperature and time. Start with a lower temperature and shorter time, then gradually increase. Microwave synthesis often requires significantly shorter reaction times compared to conventional heating.[1][2] - Screen different bases (e.g., organic bases like triethylamine, or inorganic bases like potassium carbonate) and catalysts. The choice of base can be critical for reaction efficiency.[3][4] - Ensure the microwave power is not too high, which can lead to localized overheating and decomposition. Use a lower, consistent power setting.
Formation of Byproducts - Side reactions due to excessive temperature or reaction time. - Incorrect regioselectivity of the cycloaddition reaction. - Presence of impurities in starting materials or solvents.- Reduce the microwave power, reaction temperature, or time to minimize side reactions.[1] - The solvent and base can influence regioselectivity. Experiment with different solvent systems (e.g., polar protic vs. aprotic) to favor the desired isomer.[5] - Use high-purity starting materials and anhydrous solvents.
Reaction Not Going to Completion - Insufficient microwave power or irradiation time. - Poor mixing of reactants. - Catalyst deactivation.- Gradually increase the microwave power and/or reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure efficient stirring of the reaction mixture within the microwave vial. - If using a catalyst, consider adding a fresh portion or switching to a more robust catalyst.
Inconsistent Results/Poor Reproducibility - Variations in microwave power output. - Non-uniform heating within the reaction vessel. - Inaccurate temperature monitoring.- Calibrate the microwave reactor to ensure consistent power delivery. - Use appropriate-sized reaction vessels and ensure the reaction volume is suitable for the microwave cavity to promote even heating. - Use an internal fiber-optic temperature probe for accurate temperature measurement and control.
Charring or Darkening of the Reaction Mixture - Localized overheating or "hot spots." - Decomposition of reagents or solvent.- Reduce the microwave power and ensure efficient stirring. - Use a higher boiling point solvent if the reaction temperature is close to the solvent's boiling point. - Ensure that the starting materials are stable at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for isoxazole derivatives?

A1: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours or days to minutes), increased product yields, and cleaner reactions with fewer byproducts.[1][2][6] This is due to the efficient and uniform heating of the reaction mixture by microwave irradiation.

Q2: How do I select the appropriate solvent for a microwave-assisted reaction?

A2: The choice of solvent is crucial. Solvents with high dielectric constants (polar solvents) are generally more efficient at absorbing microwave energy.[6] Common solvents for microwave-assisted isoxazole synthesis include isopropanol, ethanol, and dimethylformamide (DMF).[3][4] The solvent should also be able to dissolve the reactants and be stable at the reaction temperature.

Q3: What is a typical starting point for optimizing the reaction conditions (power, temperature, time)?

A3: A good starting point for optimization is to use a moderate microwave power (e.g., 100-150 W) and a temperature slightly below the boiling point of the solvent.[7] Reaction times are often in the range of 5 to 30 minutes.[1] It is recommended to perform a series of small-scale experiments to systematically vary these parameters and monitor the reaction progress by TLC to find the optimal conditions.

Q4: Can I use a domestic microwave for these syntheses?

A4: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are specifically designed with features for safety, precise temperature and pressure control, and uniform heating, which are essential for reproducible and safe chemical reactions.

Q5: What are the common precursors for the synthesis of this compound?

Experimental Protocols

Hypothetical Protocol: Microwave-Assisted Synthesis of this compound

This protocol is a hypothetical example based on general principles of isoxazole synthesis.[8]

Materials:

  • 5-methyl-3-oxohexanenitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Microwave reactor with sealed reaction vessels

Procedure:

  • In a 10 mL microwave reaction vessel, combine 5-methyl-3-oxohexanenitrile (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and ethanol (5 mL).

  • Add a magnetic stir bar to the vessel.

  • Add a 2M solution of sodium hydroxide dropwise until the pH of the mixture is between 9 and 10.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes with a maximum power of 150 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various isoxazole and oxazole derivatives, which can serve as a reference for optimizing the synthesis of this compound derivatives.

Derivative TypeStarting MaterialsBase/CatalystSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
5-Substituted OxazolesAryl aldehydes, TosMICK₃PO₄ (2 equiv)Isopropanol35065896[3][4]
4,5-Disubstituted OxazolinesAryl aldehydes, TosMICK₃PO₄ (1 equiv)Isopropanol28060892-95[4]
3,5-Disubstituted IsoxazolesChalcones, Hydroxylamine HClSodium AcetateEthanol140Reflux6-1067-82[2]
Isoxazolo[5,4-b]quinolines2-chloroquinoline-3-carbaldehydes, NH₂OH·HClNaOHEthanol100-0.75Good[9]

Visualizations

experimental_workflow prep Prepare Reactants (5-methyl-3-oxohexanenitrile, Hydroxylamine HCl, Base, Solvent) mix Mix in Microwave Vial prep->mix mw Microwave Irradiation (Set Temp, Time, Power) mix->mw cool Cooling mw->cool workup Work-up (Quenching, Extraction) cool->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze

Caption: Experimental workflow for microwave-assisted synthesis.

troubleshooting_workflow start Low or No Product Yield? check_temp_time Optimize Temperature & Time start->check_temp_time Yes byproducts Byproducts Formed? start->byproducts No check_solvent Change Solvent (Higher Dielectric Constant) check_temp_time->check_solvent check_base Screen Different Bases check_solvent->check_base check_power Adjust Microwave Power check_base->check_power check_power->byproducts reduce_conditions Reduce Temp/Time/Power byproducts->reduce_conditions Yes incomplete Incomplete Reaction? byproducts->incomplete No check_purity Check Starting Material Purity reduce_conditions->check_purity check_purity->incomplete increase_conditions Increase Power/Time incomplete->increase_conditions Yes success Successful Synthesis incomplete->success No check_stirring Ensure Efficient Stirring increase_conditions->check_stirring check_stirring->success

References

Challenges and solutions for the scale-up synthesis of isoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scale-Up Synthesis of Isoxazole Compounds

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of isoxazole compounds. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary and most versatile methods for the scale-up synthesis of isoxazoles?

A1: The two most common and adaptable methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine.[1] For large-scale production, developing eco-friendly approaches that avoid toxic reagents and solvents, reduce reaction times, and increase yields are primary challenges.[2]

Q2: How do solvent and temperature choices impact the yield and regioselectivity during scale-up?

A2: Solvent and temperature are critical parameters. The solvent affects reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for managing reaction kinetics; high temperatures can lead to decomposition and side product formation, while low temperatures may cause sluggish or incomplete reactions.[1] For instance, in some cases, polar or fluorinated solvents have been shown to enhance regioselectivity.[1]

Q3: What are the most common side reactions to anticipate during isoxazole synthesis, and how can they be minimized?

A3: A frequent side reaction in 1,3-dipolar cycloadditions is the dimerization of the in-situ generated nitrile oxide to form furoxans.[1][3] To mitigate this, one can use a slight excess of the alkyne, add the nitrile oxide precursor slowly to maintain a low concentration, or lower the reaction temperature.[1][4] When synthesizing isoxazoles from chalcones, common byproducts include isoxazolines (partially reduced isoxazoles) and oximes of the chalcone.[5] Optimizing the base, solvent, and temperature is key to minimizing these side products.[5]

Q4: I am observing the formation of isomeric products. How can regioselectivity be improved?

A4: The formation of isomers is a significant challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by the electronic and steric factors of the reacting molecules.[1][3] Strategies to control regioselectivity include:

  • Catalysis: Copper(I) and Ruthenium(II) catalysts can promote the formation of specific regioisomers.[4]

  • Substituent Effects: The electronic nature of substituents on the alkyne and nitrile oxide plays a crucial role.[4]

  • Solvent Choice: The polarity of the solvent can influence the regiochemical outcome.[1]

  • Alternative Routes: For challenging substitutions like 3,4-disubstituted isoxazoles, alternative methods such as enamine-based [3+2] cycloadditions can offer high regiospecificity.[3]

Q5: Are there "green" or more sustainable approaches for scaling up isoxazole synthesis?

A5: Yes, significant efforts are being made to develop more environmentally friendly protocols. The use of water as a solvent is a cost-effective and green option that can lead to faster reaction times.[6][7] Additionally, ultrasound-assisted synthesis has emerged as a powerful technique.[8][9] It offers enhanced reaction efficiency, reduced energy consumption, shorter reaction times (often minutes instead of hours), and higher yields, while often using greener solvents like water or ethanol.[8][9]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Nitrile Oxide Generation Ensure the base (e.g., triethylamine) is appropriate and of high quality. Verify the integrity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1]
Nitrile Oxide Dimerization Generate the nitrile oxide in situ at a low temperature.[3] Ensure the dipolarophile (alkyne) is present to react immediately.[6] Add the nitrile oxide precursor slowly.[1]
Reactant Decomposition If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Pre-activation may be necessary.[1]
Poor Solubility of Reactants In aqueous media, adding a co-solvent like methanol can improve solubility.[6] For organic reactions, screen for a more suitable polar solvent.[6]
Incomplete Reaction Increase the reaction time or moderately increase the temperature, while monitoring for byproduct formation using TLC.[5][6]
Problem 2: Formation of Impurities and Side Products
Side Product Observed Possible Cause Suggested Solution
Furoxan (Nitrile Oxide Dimer) High concentration of in situ generated nitrile oxide.Add the nitrile oxide precursor slowly to the reaction mixture. Use a slight excess of the alkyne dipolarophile.[1][4] Lowering the reaction temperature can also help.[4]
Isoxazoline Byproduct Incomplete dehydration of the isoxazoline intermediate when using chalcone routes.Use a stronger base or a dedicated dehydrating agent. Increase the reaction temperature or prolong the reaction time.[5]
Chalcone Oxime Reaction conditions favor oxime formation over the required Michael addition and cyclization.Alter the pH of the reaction medium; a more basic condition typically favors the Michael addition.[5]
Multiple Spots on TLC after Purification Incomplete purification or compound degradation on silica gel.Repeat the purification step. If degradation is suspected, consider a different stationary phase or purification method (e.g., crystallization).[10]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes data from studies on optimizing isoxazole synthesis, highlighting the impact of different catalysts and conditions.

Reaction Type Reactants Catalyst/Conditions Reaction Time Yield Reference
3-Component CondensationHydroxylamine HCl, Aromatic Aldehydes, β-KetoestersFe₃O₄@MAP-SO₃H, Ultrasound20 min92%[8]
3-Component CondensationHydroxylamine HCl, Aromatic Aldehydes, Ethyl AcetoacetateItaconic Acid, Ultrasound (50 °C)15 min95%[8]
3-Component CondensationHydroxylamine HCl, Aromatic Aldehydes, Ethyl AcetoacetateItaconic Acid, Conventional Heating (100 °C)3 h90%[8]
3-Component CondensationHydroxylamine HCl, Aldehydes, Ethyl AcetoacetateRecyclable Solid Catalyst, Ultrasound< 10 min> 94%[9]
3-Component CondensationHydroxylamine HCl, Aldehydes, Ethyl AcetoacetateCatalyst-free, Ethanol, Ultrasound (100 W)10 min92-98%[8]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a one-pot synthesis of 3,5-disubstituted isoxazoles.

  • Setup: To a solution of the aldoxime (1.0 mmol) and the alkyne (1.2 mmol) in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) (1.1 mmol).

  • Reaction Initiation: Add a base such as triethylamine or pyridine dropwise to the mixture at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Green Synthesis of 5-Arylisoxazoles from Chalcones in Water[1]

This method provides an environmentally friendly approach for synthesizing 5-arylisoxazoles.

  • Reactant Mixture: In a round-bottom flask, stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).[1]

  • Heating: Heat the reaction to reflux.

  • Monitoring: Monitor the reaction's progress using TLC.[1]

  • Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature.[1]

  • Purification: Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole.[1][7] This method often avoids the need for traditional chromatographic purification.[7]

Visualizations: Workflows and Logic Diagrams

To further clarify the processes involved in isoxazole synthesis and troubleshooting, the following diagrams illustrate key workflows and decision-making logic.

G cluster_workflow Experimental Workflow for Isoxazole Synthesis A 1. Reactant Preparation (Alkyne/Dicarbonyl + Nitrile Oxide Precursor) B 2. In Situ Nitrile Oxide Generation (Base/Oxidant Addition) A->B Slow Addition C 3. Cycloaddition Reaction B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Aqueous Work-up & Extraction D->E Complete F 6. Purification (Chromatography/Crystallization) E->F G 7. Product Characterization F->G

General workflow for 1,3-dipolar cycloaddition.

G Start Low Yield Observed CheckPurity Check Purity & Stability of Starting Materials Start->CheckPurity Purify Purify/Use Fresh Starting Materials CheckPurity->Purify Impure/Degraded CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckPurity->CheckConditions Pure Purify->CheckConditions OptimizeTemp Optimize Temperature: - Lower to reduce side reactions - Increase for slow reactions CheckConditions->OptimizeTemp Sub-optimal CheckSideProducts Analyze Byproducts (e.g., Furoxan Dimer) CheckConditions->CheckSideProducts Optimized OptimizeTemp->CheckSideProducts ChangeSolvent Screen Solvents for Better Solubility ChangeSolvent->CheckSideProducts SlowAddition Slowly Add Nitrile Oxide Precursor CheckSideProducts->SlowAddition Dimerization Observed End Yield Improved CheckSideProducts->End No Major Side Products ExcessAlkyne Use Slight Excess of Alkyne SlowAddition->ExcessAlkyne ExcessAlkyne->End

Troubleshooting logic for low reaction yield.

G Factors Influencing Regioselectivity Regioselectivity Regioselectivity (e.g., 3,5- vs 3,4-isomer) Substrate Substrate Structure Electronic Effects (HOMO/LUMO) Steric Hindrance Regioselectivity->Substrate Influenced by Conditions Reaction Conditions Solvent Polarity Temperature Catalyst (e.g., Cu(I)) Regioselectivity->Conditions Controlled by Mechanism Reaction Mechanism Concerted vs Stepwise Alternative Routes (e.g., Enamine-based) Regioselectivity->Mechanism Determined by

References

Technical Support Center: Crystallization and Precipitation of 3-Isobutylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the crystallization and precipitation of 3-isobutylisoxazol-5-amine. The guidance is based on general principles for the crystallization of organic amines and is intended to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines.[1] This typically occurs when the solution is too supersaturated or cooled too quickly. Here are several strategies to address this:

  • Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional solvent to the heated solution before cooling.[1]

  • Slow Down the Cooling Process: Rapid cooling often encourages the formation of oils. Allow the solution to cool slowly to room temperature, and then proceed with further cooling in an ice bath or refrigerator.[1]

  • Use a Seed Crystal: If a small amount of solid this compound is available, adding a tiny crystal (a seed crystal) to the cooled, saturated solution can induce crystallization and prevent oiling out.

  • Solvent Selection: The choice of solvent is critical. Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent or "anti-solvent" (in which it is less soluble) can promote crystallization.

  • pH Adjustment: For amines, converting the free base to a salt by adding an acid can significantly improve its crystallization properties.[2][3]

Q2: My this compound will not crystallize from any of the solvents I have tried. What are my next steps?

A2: If crystallization is not occurring, consider the following approaches:

  • Solvent System Exploration: Systematically test a wider range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: As mentioned previously, introducing a seed crystal is a very effective method.

  • Concentrate the Solution: If too much solvent was used, you may need to carefully evaporate some of it to achieve a supersaturated solution upon cooling. Return the solution to the heat source and boil off a portion of the solvent.[4]

  • Salt Formation: Consider converting the amine to a salt (e.g., hydrochloride, sulfate) by treating it with the corresponding acid. Salts often have very different solubility profiles and may crystallize more readily than the free base.[2][3]

Q3: The yield of my crystallized this compound is very low. How can I improve it?

A3: A low yield (e.g., less than 20%) can be due to several factors:[4]

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor after filtration.[4] To check this, take a sample of the filtrate and evaporate it to see if a large amount of residue remains.[4] If so, you can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel. Ensure the filtration apparatus and the receiving flask are pre-heated.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent system.

Q4: The crystals of this compound formed too quickly and appear impure. What went wrong?

A4: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[4]

  • Slow Down Crystal Growth: To achieve slower and more selective crystal formation, you can add a bit more solvent than the minimum required to dissolve the compound at high temperature.[4] This will keep the compound in solution for a longer period during cooling, allowing for more orderly crystal growth.

  • Insulate the Flask: To slow the cooling rate, you can insulate the flask by wrapping it in glass wool or placing it in a Dewar flask.

Data Presentation

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Observations
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane
Water
Acetonitrile

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests. A good solvent will dissolve the crude this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization. Use a pre-heated filter funnel and receiving flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Crystallization_Troubleshooting_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Solid Crystals Formed observe->crystals Success oil Compound 'Oils Out' observe->oil Problem no_precipitate No Precipitation observe->no_precipitate Problem end_success Isolate and Dry Pure Crystals crystals->end_success ts_oil_1 Re-heat and Add More Solvent oil->ts_oil_1 ts_oil_2 Cool Slowly oil->ts_oil_2 ts_oil_3 Use Seed Crystal oil->ts_oil_3 ts_no_precip_1 Evaporate Some Solvent no_precipitate->ts_no_precip_1 ts_no_precip_2 Scratch Inner Surface of Flask no_precipitate->ts_no_precip_2 ts_no_precip_3 Try a Different Solvent System no_precipitate->ts_no_precip_3 ts_oil_1->cool ts_oil_2->observe ts_oil_3->observe ts_no_precip_1->cool ts_no_precip_2->observe ts_no_precip_3->start

Caption: Troubleshooting workflow for crystallization.

General_Crystallization_Protocol start Start: Crude Amine dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve decolorize 2. Decolorize with Charcoal (Optional) dissolve->decolorize filter_hot 3. Hot Filtration (Optional) decolorize->filter_hot cool_crystallize 4. Cool Slowly to Induce Crystallization filter_hot->cool_crystallize isolate 5. Isolate Crystals (Vacuum Filtration) cool_crystallize->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry end End: Pure Crystalline Amine dry->end

Caption: General experimental workflow for recrystallization.

References

Methods for removing unreacted starting materials from the product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from their product mixtures.

General Troubleshooting & Method Selection

Before selecting a specific purification technique, a logical approach can help in choosing the most effective method. The following decision tree can guide you through the initial selection process based on the physical and chemical properties of your product and impurities.

Caption: Decision tree for selecting a purification method.

FAQs and Troubleshooting by Method

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Frequently Asked Questions:

  • Q1: My compounds are not separating on the column (co-elution). What can I do?

    • A1: This is a common issue related to the choice of the solvent system (mobile phase).

      • Decrease Polarity: Make the eluent less polar. This will slow down the elution of all compounds, potentially increasing the separation between them. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

      • Change Solvent System: If adjusting polarity doesn't work, try a different solvent system altogether (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).

      • Change Stationary Phase: Consider a different stationary phase. If you are using silica gel (normal phase), consider alumina or a reverse-phase silica (like C18).

  • Q2: My compound is stuck on the column and won't elute.

    • A2: This indicates that your compound is too strongly adsorbed to the stationary phase.

      • Increase Eluent Polarity: Drastically increase the polarity of your mobile phase. For silica gel, adding a small percentage of methanol or even acetic acid (if your compound is stable) can help elute highly polar compounds.

      • Check Compound Stability: Ensure your compound is not decomposing on the silica gel, which can be slightly acidic. If stability is an issue, you can use deactivated silica or switch to a different stationary phase like alumina.

  • Q3: The separation looks good on TLC, but is poor on the column.

    • A3: Scaling up from Thin Layer Chromatography (TLC) to a column can introduce issues.

      • Dry Loading: If your compound has poor solubility in the eluent, it may precipitate at the top of the column when loaded in a solvent. Adsorbing your crude material onto a small amount of silica gel ("dry loading") and then adding it to the column can improve resolution.

      • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

      • Overloading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to stationary phase by weight.

Typical Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop TLC Method pack 2. Pack Column tlc->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography.

Liquid-Liquid Extraction

This method separates compounds based on their different solubilities in two immiscible liquid phases, typically water and an organic solvent. It is highly effective for separating acidic, basic, and neutral compounds from each other.

Frequently Asked Questions:

  • Q1: An emulsion has formed between the two layers. How can I break it?

    • A1: Emulsions are a common problem, especially when basic aqueous solutions are used with chlorinated solvents.

      • Time: Allow the separatory funnel to stand undisturbed for a period.

      • Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

      • Filtration: Filter the mixture through a pad of Celite or glass wool.

      • Gentle Swirling: Instead of vigorous shaking, gently invert the funnel multiple times.

  • Q2: I am not sure which layer is the aqueous and which is the organic.

    • A2: This is a critical determination to avoid discarding your product.

      • Density: Check the densities of the solvents. Solvents like dichloromethane and chloroform are denser than water and will be the bottom layer. Solvents like diethyl ether, ethyl acetate, and hexane are less dense and will be the top layer.

      • "Drop Test": Add a few drops of water to the funnel. If the drops mix with the top layer, it is the aqueous layer. If they travel through the top layer to mix with the bottom, the bottom layer is aqueous.

Table 1: Comparison of Common Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)Position vs. WaterCommon Uses
Diethyl Ether0.7134.6Top LayerGeneral purpose, good for most neutral organics
Ethyl Acetate0.9077.1Top LayerGood for a wide range of polarities
Hexane / Heptane~0.66 / ~0.6869 / 98.4Top LayerFor non-polar compounds
Dichloromethane1.3339.6Bottom LayerGood solvent, but can form emulsions
Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is that the desired compound is soluble in a hot solvent but insoluble in the same solvent when it is cold, while impurities remain soluble at all temperatures.

Frequently Asked Questions:

  • Q1: My compound will not dissolve in the hot solvent.

    • A1: You may have chosen an inappropriate solvent or are not using enough.

      • Add More Solvent: Add more solvent in small portions until the solid dissolves.

      • Change Solvent: If a large volume of solvent is required, it's best to choose a different solvent in which your compound is more soluble when hot.

  • Q2: My compound "oils out" instead of forming crystals.

    • A2: This happens when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.

      • Add More Solvent: Add more hot solvent to fully dissolve the oil.

      • Lower the Temperature: Cool the solution more slowly. Scratch the inside of the flask with a glass rod to initiate crystallization.

      • Change Solvent System: Use a solvent with a lower boiling point.

  • Q3: No crystals are forming upon cooling.

    • A3: The solution may not be sufficiently saturated, or crystallization needs to be induced.

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface. Add a "seed crystal" of your pure compound if available.

      • Reduce Volume: Evaporate some of the solvent to increase the concentration of your compound and try cooling again.

      • Cool Further: Use an ice bath or refrigerator to lower the temperature further.

Protocol: General Recrystallization

  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and bind specific types of excess starting materials or reagents, allowing for their removal by simple filtration.

Frequently Asked Questions:

  • Q1: How do I choose the right scavenger resin?

    • A1: The choice depends on the functional group of the starting material you want to remove. The product must not contain a functional group that can also react with the resin.

Table 2: Common Scavenger Resin Applications

Resin TypeFunctional Group ScavengedExample Starting Material
Isocyanate ResinAmines, Alcohols, ThiolsExcess primary/secondary amines
Amine ResinAcids, Acid Chlorides, IsocyanatesExcess acid chloride
Sulfonic Acid ResinAminesExcess tertiary or primary amines
Thiol ResinElectrophiles, Alkylating AgentsExcess alkyl halides
  • Q2: The scavenging reaction is slow or incomplete.

    • A2: Reaction kinetics can be slower with solid-supported reagents.

      • Increase Equivalents: Use a higher excess of the scavenger resin (e.g., 3-5 equivalents relative to the excess starting material).

      • Increase Time/Temperature: Allow the reaction to stir longer or gently heat the mixture (ensure solvent and product are stable).

      • Solvent Choice: Ensure the solvent swells the resin beads properly. Dichloromethane, THF, and DMF are often good choices.

Technical Support Center: Optimizing Intramolecular Nitrile Oxide Cycloaddition (INOC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Intramolecular Nitrile Oxide Cycloaddition (INOC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your INOC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in INOC, and how can I prevent it?

A1: The most prevalent side reaction is the intermolecular dimerization of the nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole-2-oxide). This occurs when the concentration of the nitrile oxide is too high. To minimize furoxan formation, it is crucial to keep the instantaneous concentration of the nitrile oxide low. This is best achieved by generating the nitrile oxide in situ at a controlled rate, allowing it to be trapped by the intramolecular dipolarophile before it can dimerize.

Q2: My INOC reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?

A2: Several factors can lead to an incomplete or slow reaction:

  • Inefficient Nitrile Oxide Generation: The chosen method for generating the nitrile oxide from its precursor (e.g., an aldoxime) may not be optimal. Consider switching to a different activating agent or oxidant.

  • Low Reaction Temperature: While lower temperatures can suppress dimerization, they can also slow down the desired cycloaddition. A careful optimization of the reaction temperature is often necessary.

  • Steric Hindrance: The tether connecting the nitrile oxide and the dipolarophile might be conformationally restricted, hindering the cycloaddition.

  • Inappropriate Solvent: The solvent can significantly influence the reaction rate. Experiment with different solvents of varying polarity.

Q3: I am recovering a significant amount of my starting aldoxime. What should I do?

A3: Recovering the starting aldoxime indicates that the generation of the nitrile oxide is the rate-limiting step or is failing altogether. To address this, you can:

  • Increase the amount of the activating agent/oxidant: Ensure you are using a sufficient stoichiometric excess of the reagent responsible for converting the oxime to the nitrile oxide.

  • Change the activating agent/oxidant: Some aldoximes are resistant to certain oxidants. Refer to the experimental protocols for alternative methods.

  • Increase the reaction temperature: This can facilitate the formation of the nitrile oxide, but be mindful of potential side reactions.

Q4: What is the role of a base in INOC reactions, and is it always necessary?

A4: A base is often used to facilitate the elimination step in the generation of the nitrile oxide, particularly when starting from hydroximoyl halides. However, in some methods, such as the oxidation of aldoximes, an additional base may not be necessary and could even be detrimental to the reaction yield. It is advisable to perform a trial reaction without a base first and then add it if the reaction does not proceed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired isoxazoline product. 1. Inefficient generation of the nitrile oxide. 2. Decomposition of the nitrile oxide. 3. The intramolecular cycloaddition is too slow.1. Switch to a more potent method for nitrile oxide generation (see protocols below). 2. Run the reaction at a lower temperature. 3. Consider using a different solvent or adding a Lewis acid catalyst to promote the cycloaddition.
Significant formation of furoxan (dimer) byproduct. High instantaneous concentration of the nitrile oxide intermediate.1. Employ slow addition of the activating agent/oxidant. 2. Run the reaction at higher dilution. 3. Lower the reaction temperature.
Recovery of starting aldoxime. Incomplete or failed oxidation of the aldoxime to the nitrile oxide.1. Increase the stoichiometry of the oxidant. 2. Try a different oxidant system (e.g., NCS/Pyridine, Oxone/NaCl). 3. Increase the reaction temperature.
Formation of multiple unidentified byproducts. 1. Decomposition of starting material or product under the reaction conditions. 2. The nitrile oxide is participating in undesired side reactions other than dimerization or the intended INOC.1. Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the product is formed. 2. Purify the starting materials to remove any potential catalysts for side reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield of INOC reactions.

Table 1: Effect of Reagent and Base on INOC Yield [1]

EntryReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1Chloramine-T-EtOH500.520
2aq. NaOCl-DCMRT168
3aq. NaOClTEADCMRT152

Reaction conditions were optimized for the synthesis of a pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazole derivative.[1]

Table 2: Influence of Solvent and Base on Nitrile Oxide Cycloaddition [3]

EntrySolventBaseYield (%)
1Dioxane2,6-lutidine88
2THF2,6-lutidine75
3CH2Cl22,6-lutidine65
4Toluene2,6-lutidine55
5DioxanePyridine78
6DioxaneEt3N72

Reaction of benzaldoxime with styrene using t-BuOI for in situ nitrile oxide generation.[3]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from Aldoxime using Sodium Hypochlorite

This protocol is adapted from a procedure for the synthesis of a tetracyclic isoxazole.[4]

  • Dissolve the aldoxime (1.0 equiv) in a suitable organic solvent (e.g., Dichloromethane, DCM).

  • To this solution, add an aqueous solution of sodium hypochlorite (bleach, typically a 5-10% solution, using a 2-5 fold excess).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: In Situ Generation of Nitrile Oxide from Aldoxime using tert-Butyl Hypoiodite (t-BuOI)[3]

This method offers a mild and efficient way to generate nitrile oxides.[3]

  • To a solution of the aldoxime (1.0 equiv) and the dipolarophile (1.0-1.5 equiv) in dioxane, add a base (e.g., 2,6-lutidine, 1.0 equiv).

  • In a separate flask, prepare t-BuOI in situ by mixing tert-butyl hypochlorite (t-BuOCl, 1.0 equiv) and sodium iodide (NaI, 1.0 equiv) in dioxane.

  • Slowly add the freshly prepared t-BuOI solution to the mixture of the aldoxime and dipolarophile at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Visualizations

INOC_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Aldoxime Aldoxime In_Situ_Generation In Situ Generation of Nitrile Oxide Aldoxime->In_Situ_Generation Activating_Agent Activating Agent/ Oxidant Activating_Agent->In_Situ_Generation INOC Intramolecular Cycloaddition In_Situ_Generation->INOC Product Isoxazoline Product INOC->Product

Caption: General workflow for an Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction.

Troubleshooting_INOC Start Low Yield or Reaction Failure Check_Byproducts Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Byproducts Furoxan_Observed Furoxan Dimer is the Major Byproduct? Check_Byproducts->Furoxan_Observed SM_Recovered Starting Material (Aldoxime) Recovered? Furoxan_Observed->SM_Recovered No Solution_Furoxan Decrease Nitrile Oxide Concentration: - Slow addition of oxidant - Higher dilution - Lower temperature Furoxan_Observed->Solution_Furoxan Yes Slow_Reaction Reaction Stalls or is Very Slow? SM_Recovered->Slow_Reaction No Solution_SM Improve Nitrile Oxide Generation: - Increase oxidant stoichiometry - Change oxidant - Increase temperature SM_Recovered->Solution_SM Yes Solution_Slow Accelerate Cycloaddition: - Optimize temperature - Screen different solvents - Consider a catalyst Slow_Reaction->Solution_Slow Yes End Improved Yield Solution_Furoxan->End Solution_SM->End Solution_Slow->End INOC_Mechanism cluster_mechanism Chemical Transformation Start_Material Aldoxime Precursor (with intramolecular alkene) Nitrile_Oxide Nitrile Oxide Intermediate Start_Material->Nitrile_Oxide Oxidation/ Elimination Product Fused Isoxazoline Product Nitrile_Oxide->Product [3+2] Cycloaddition

References

Green chemistry approaches to the synthesis of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of isoxazole derivatives. The isoxazole scaffold is a critical component in many pharmaceuticals, and adopting sustainable synthetic methods is essential for reducing environmental impact.[1][2] Green approaches such as ultrasound and microwave-assisted synthesis, and the use of aqueous media, offer significant advantages over traditional methods, including shorter reaction times, higher yields, and reduced use of hazardous materials.[2][3][4]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the experimental synthesis of isoxazole derivatives using green chemistry techniques.

Ultrasound-Assisted Synthesis

Question: My reaction yield is lower than expected in an ultrasound-assisted multicomponent synthesis. What are the potential causes and solutions?

Answer: Low yields in sonochemical reactions can stem from several factors:

  • Insufficient Power/Frequency: The efficiency of acoustic cavitation, which drives the reaction, is dependent on the ultrasound's power and frequency.[4] Ensure your ultrasonic bath or probe is functioning at the specified settings (e.g., 40 kHz, 300 W).[4]

  • Probe Positioning: If using an ultrasonic probe, its depth of immersion in the reaction vessel is critical. The tip should be submerged sufficiently to induce cavitation without touching the vessel walls.

  • Temperature Fluctuation: While ultrasound generates localized hot spots, the bulk temperature of the medium can affect reaction kinetics.[5] If the protocol specifies room temperature, consider using a cooling bath to dissipate excess heat generated by the transducer.[6]

  • Catalyst Inactivity: In catalyzed reactions, such as those using Vitamin B1, ensure the catalyst is fresh and fully dissolved or suspended in the reaction medium.[4] Poor catalyst dispersion can lead to an incomplete reaction.

Question: The reaction time for my ultrasound-promoted synthesis is not significantly shorter than the conventional method. Why is this happening?

Answer: While ultrasound typically accelerates reactions, several factors can negate this advantage:[7]

  • Solvent Choice: The choice of solvent is crucial for effective cavitation. Solvents with high vapor pressure, low viscosity, and high surface tension are generally more effective. Water and ethanol-water mixtures are common green choices that work well.[5][8]

  • Reaction Scale: The benefits of sonication can be scale-dependent. A reaction that is efficient at a 1 mmol scale may require re-optimization at a larger scale, including adjustments to vessel geometry and sonication power.

  • Degassing: Dissolved gases in the reaction medium can dampen the energy of collapsing cavitation bubbles. Degassing the solvent by sparging with an inert gas (like argon) or by a brief initial sonication period can improve efficiency.

Microwave-Assisted Synthesis

Question: I am observing significant byproduct formation, such as furoxan oxides, in my microwave-assisted synthesis. How can I improve selectivity?

Answer: Byproduct formation in microwave synthesis is often related to localized overheating or prolonged reaction times.[9]

  • Reduce Microwave Power: High microwave power can lead to "hot spots" where the temperature far exceeds the set point, causing decomposition or side reactions. Try reducing the power (e.g., from 210 W) and extending the reaction time slightly to achieve more uniform heating.[3]

  • Optimize Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC).[3] Microwave reactions can be extremely rapid, and exceeding the optimal time can lead to the degradation of the desired product.[9]

  • Solvent and Base Selection: The choice of solvent and base can influence regioselectivity. For 1,3-dipolar cycloadditions, changing the solvent or the acid-binding agent can significantly improve the desired isomer's yield.[10]

Question: The pressure in the sealed microwave vessel is exceeding the safety limits. What should I do?

Answer: This is a critical safety issue and must be addressed immediately.

  • Check Solvent Volume: Do not overfill the reaction vessel. A general rule is that the reaction volume should not exceed two-thirds of the vessel's total volume to allow for expansion and vapor pressure.

  • Verify Solvent Boiling Point: Ensure the selected solvent has a boiling point suitable for the reaction temperature under pressure. Solvents with low boiling points (e.g., ethanol) will generate higher pressures.[3]

  • Reduce Reactant Concentration: Highly exothermic reactions can cause a rapid increase in temperature and pressure. Diluting the reaction mixture may help to control the reaction rate.

Synthesis in Aqueous Media

Question: My starting materials (e.g., chalcones, aldehydes) have poor solubility in water, leading to an incomplete reaction. How can I address this?

Answer: Poor solubility is a common challenge in aqueous-phase organic synthesis.

  • Introduce a Co-Solvent: A small amount of a green co-solvent, such as ethanol, can improve the solubility of nonpolar reactants without significantly compromising the "green" nature of the procedure. An ethanol-water (1:3) mixture has been used effectively.[5][8]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50 °C) can enhance the solubility of starting materials and increase the reaction rate.[11][12]

  • Use of Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst can facilitate the reaction between water-insoluble organic reactants and water-soluble reagents.

Question: The work-up for my aqueous reaction is difficult, and I am getting a low isolated yield. What can I try?

Answer: One of the main advantages of catalyst-free aqueous synthesis is often a simplified work-up where the product precipitates directly from the reaction medium.[11][12] If this is not the case:

  • Cooling: Ensure the reaction mixture is cooled to room temperature or in an ice bath after completion to maximize precipitation.[11]

  • Extraction: If the product remains dissolved, perform a standard liquid-liquid extraction using an appropriate organic solvent like ethyl acetate.

  • Salting Out: Adding a saturated solution of sodium chloride ("brining") to the aqueous layer before extraction can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from various green synthetic approaches, allowing for a direct comparison of their efficiency.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Isoxazol-5(4H)-ones [4]

Entry Aldehyde Method Time (min) Yield (%)
1 4-Chlorobenzaldehyde Ultrasound 30 92
2 4-Chlorobenzaldehyde Conventional Stirring 120 75
3 2-Methoxybenzaldehyde Ultrasound 30 90

| 4 | 2-Methoxybenzaldehyde | Conventional Stirring | 150 | 70 |

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Isoxazoles from Chalcones [3]

Compound Method Power / Temp Time Yield (%)
4a Microwave 210 W 12 min 85
4a Conventional Reflux 8 h 68
4c Microwave 210 W 10 min 82

| 4c | Conventional | Reflux | 7 h | 65 |

Table 3: Catalyst-Free Synthesis of 5-Arylisoxazoles in Aqueous Media [11][12]

Entry Aryl Group (Ar) Time (h) Temperature (°C) Yield (%)
3a 4-ClC₆H₄ 2 50 94
3d 4-MeOC₆H₄ 2 50 91
3f 4-NO₂C₆H₄ 2 50 96

| 3i | 2-Naphthyl | 2 | 50 | 89 |

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones[4]
  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and Vitamin B1 (10 mol%).

  • Solvent Addition: Add 10 mL of deionized water to the flask.

  • Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at ambient temperature for 30-45 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the solid product will typically precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, recrystallize the crude product from ethanol to afford the pure compound.

Protocol 2: Microwave-Assisted Synthesis of Isoxazole Derivatives from Chalcones[3]
  • Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the chalcone derivative (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in an ethanolic sodium hydroxide solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 210 W) for 10-15 minutes.

  • Reaction Monitoring: After cooling the vessel to room temperature, check for the completion of the reaction using TLC.

  • Product Isolation: Pour the cooled reaction mixture over crushed ice.

  • Purification: The resulting solid precipitate is collected by suction filtration, washed with water, and recrystallized from an appropriate solvent like ethanol to yield the pure isoxazole derivative.

Visualizations

The following diagrams illustrate common workflows and reaction pathways in the green synthesis of isoxazoles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Materials (e.g., Aldehyde, β-Ketoester, Hydroxylamine HCl) D Combine Reactants & Solvent in Vessel A->D B Green Solvent (e.g., Water, EtOH/H₂O) B->D C Energy Source (Ultrasound/Microwave) E Apply Energy (Sonication/Irradiation) C->E D->E F Monitor Progress (TLC) E->F G Product Isolation (Precipitation/Filtration) F->G H Purification (Recrystallization) G->H I Final Product H->I

Caption: General experimental workflow for green isoxazole synthesis.

reaction_pathway 1,3-Dipolar Cycloaddition Pathway for Isoxazole Formation start1 Alkyne intermediate [3+2] Cycloaddition (Pericyclic Transition State) start1->intermediate plus1 + start2 Nitrile Oxide (from Oxime) start2->intermediate product 3,5-Disubstituted Isoxazole intermediate->product Spontaneous Ring Formation

Caption: The [3+2] cycloaddition pathway for isoxazole synthesis.

References

Validation & Comparative

Comparative bioactivity of 3-isobutylisoxazol-5-amine versus other isoxazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of various isoxazole analogs, offering insights into their structure-activity relationships. While specific comparative data for 3-isobutylisoxazol-5-amine is limited in publicly available research, this guide presents data from related isoxazole series to illuminate the impact of structural modifications on their biological effects.

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the isoxazole ring. This guide delves into the comparative bioactivity of different isoxazole analogs, with a focus on anticancer and antioxidant activities, drawing from studies on isoxazole-amide and 3,4-diaryl-5-aminoisoxazole derivatives.

Comparative Analysis of Anticancer and Antioxidant Activity

Recent studies have synthesized and evaluated series of isoxazole-carboxamide and 3,4-diaryl-5-aminoisoxazole derivatives, providing valuable quantitative data on their bioactivity. These studies offer a framework for understanding how different functional groups appended to the isoxazole core modulate their therapeutic potential.

Cytotoxic Activity of Isoxazole-Amide Analogs

A study on a series of isoxazole-carboxamide derivatives revealed their cytotoxic potential against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound.

Compound IDSubstituent R GroupIC50 (µg/mL) vs. Hep3B (Liver Cancer)IC50 (µg/mL) vs. HeLa (Cervical Cancer)IC50 (µg/mL) vs. MCF-7 (Breast Cancer)
2a 4-tert-butylphenyl58.8839.8063.10
2d 4-fluorophenyl23.9818.62158.50
2e 4-chlorophenyl22.9044.67199.50
2g 3,4,5-trimethoxyphenyl>400 (inactive)>400 (inactive)588.80
Doxorubicin (Control) -1.121.051.29

Data sourced from a study on isoxazole-amide analogues as anticancer agents.[1]

Cytotoxic Activity of 3,4-Diaryl-5-Aminoisoxazole Derivatives

Another study focused on 3,4-diaryl-5-aminoisoxazole derivatives demonstrated their potent cytotoxic activities against a panel of human cancer cell lines.

Compound IDR1R2A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC3 (Prostate) IC50 (µM)U87MG (Glioblastoma) IC50 (µM)
11a H4-OCH31.81.52.12.52.3
13a 4-OCH34-OCH31.21.11.51.91.7

Data sourced from a study on the synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of isoxazole analogs.

Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles

A reliable and scalable method for synthesizing 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been developed, which are key building blocks for more complex derivatives. The regioselectivity of the reaction is controlled by pH and temperature.[4]

  • For 5-Amino Isoxazoles: Hydroxylamine is reacted with a ketone at a pH greater than 8 and a temperature of 100 °C.

  • For 3-Amino Isoxazoles: Hydroxylamine is reacted with a nitrile at a pH between 7 and 8 and a temperature at or below 45 °C.

  • Cyclization: An acid-mediated cyclization is then performed to yield the final isoxazole product.

This method provides good yields for a variety of substrates.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized isoxazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., Hep3B, HeLa, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole compounds and a positive control (e.g., Doxorubicin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the wells is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The antioxidant potential of the isoxazole analogs can be determined by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of Solutions: A solution of DPPH in methanol is prepared. The test compounds are also dissolved in a suitable solvent.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution. A positive control (e.g., Trolox) is also included.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the plot of scavenging activity against the concentration of the compound.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general workflow for the synthesis and evaluation of isoxazole analogs and a simplified representation of a signaling pathway that could be modulated by these compounds.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Ketones, Nitriles) Reaction Reaction with Hydroxylamine Start->Reaction pH & Temp Control Cyclization Acid-mediated Cyclization Reaction->Cyclization Purification Purification and Characterization Cyclization->Purification Analogs Isoxazole Analogs Purification->Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogs->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH) Analogs->Antioxidant Data Data Analysis (IC50 Determination) Cytotoxicity->Data Antioxidant->Data SAR Structure-Activity Relationship Data->SAR G cluster_pathway Simplified Apoptosis Signaling Pathway Isoxazole Isoxazole Analog Target Cellular Target (e.g., Kinase, Receptor) Isoxazole->Target Inhibition/Activation Caspase_Activation Caspase Activation Target->Caspase_Activation Downstream Signaling Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

References

Comparative Guide to the Structure-Activity Relationship of Isoxazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of isoxazole derivatives investigated as potent c-Jun N-terminal kinase (JNK) inhibitors. While this guide focuses on a scaffold closely related to 3-isobutylisoxazol-5-amine, the principles of substitution on the isoxazole ring offer valuable insights for the design of novel kinase inhibitors. The data presented is based on a study that systematically explored modifications at various positions of the isoxazole core to optimize potency and selectivity.

Data Presentation: SAR of Isoxazole Derivatives as JNK Inhibitors

The following table summarizes the in vitro inhibitory activity of synthesized isoxazole analogs against JNK3, JNK1, and p38 kinases. The core scaffold features substitutions at the C4 and C5 positions of the isoxazole ring.

Compound IDR (C4-Position)R' (C5-Position)JNK3 IC50 (µM)JNK1 IC50 (µM)p38 IC50 (µM)
3 HHPotent-2-fold selectivity over p38
5 HCyclopropylWell tolerated--
10 HMono-methyl amineWell tolerated--
13 HHydroxylHighly Potent~30-fold selectivity~20-fold selectivity
24 CH3H>10>10>10
27 --Potent-Improved selectivity over p38
28 --Potent-Improved selectivity over p38

Note: Specific IC50 values for all compounds were not publicly available in the referenced abstract. The table reflects the described potency and selectivity trends[1].

Experimental Protocols

The synthesis and evaluation of the isoxazole derivatives followed established methodologies in medicinal chemistry and biochemistry.

1. Chemical Synthesis:

The general synthetic route for the preparation of the trisubstituted isoxazoles involved an electrophilic cyclization strategy[1]. A common multi-step synthesis is outlined below:

  • Step A: Oxime Formation: Reaction of a substituted aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium carbonate in ethanol at elevated temperatures.

  • Step B: Halogenation: Introduction of a halogen (e.g., iodine monochloride) to the oxime intermediate in a solvent like dichloromethane (DCM) at room temperature.

  • Step C: Suzuki Coupling: Palladium-catalyzed cross-coupling of the halogenated intermediate with a suitable boronic acid to introduce diversity at one position of the isoxazole ring. This reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh3)4) and a base in a solvent mixture like aqueous sodium carbonate and dimethoxyethane (DME) at elevated temperatures.

  • Step D: Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the resulting intermediate with an aniline derivative to introduce the final substituent. This step often employs a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a solvent like dioxane at elevated temperatures[1].

2. In Vitro Kinase Inhibition Assay:

The inhibitory activity of the synthesized compounds against JNK3, JNK1, and p38 kinases was determined using a biochemical assay. While the specific format (e.g., radiometric, fluorescence-based) was not detailed in the abstract, a typical kinase assay involves the following components:

  • Kinase Enzyme: Recombinant human JNK3, JNK1, or p38.

  • Substrate: A peptide or protein that is a known substrate for the kinase.

  • ATP: Adenosine triphosphate, the phosphate donor for the phosphorylation reaction.

  • Test Compound: The isoxazole derivative being evaluated at various concentrations.

  • Detection System: A method to quantify the extent of substrate phosphorylation, which is inversely proportional to the inhibitory activity of the test compound. This can involve measuring the incorporation of radiolabeled phosphate (e.g., ³²P or ³³P) or using phosphorylation-specific antibodies in an ELISA or fluorescence-based format.

IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were then calculated from the dose-response curves.

Visualizations

General Synthetic Workflow for Trisubstituted Isoxazoles

G cluster_synthesis Synthesis of Isoxazole Derivatives Start Starting Materials (Aldehyde, Acetylene) Oxime Oxime Formation (NH2OH.HCl, Na2CO3) Start->Oxime Step 1 Halogenation Electrophilic Cyclization / Halogenation (ICl) Oxime->Halogenation Step 2 Suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) Halogenation->Suzuki Step 3 Buchwald Buchwald-Hartwig Amination (Aniline, Pd Catalyst) Suzuki->Buchwald Step 4 Final Final Isoxazole Derivative Buchwald->Final

Caption: Synthetic scheme for isoxazole derivatives.

Key Structure-Activity Relationships of Isoxazole-Based JNK Inhibitors

G cluster_sar Structure-Activity Relationship (SAR) Summary cluster_c4 C4-Position cluster_c5 C5-Position Core Isoxazole Core C4_H H (Active) Core->C4_H C4_Me CH3 (Decreased Potency) Core->C4_Me C5_H H (Active) Core->C5_H C5_Cyclopropyl Cyclopropyl (Well Tolerated) Core->C5_Cyclopropyl C5_MeAmine Mono-methyl amine (Well Tolerated) Core->C5_MeAmine C5_OH Hydroxyl (Highly Potent) Core->C5_OH C5_Large Larger Groups (Decreased Potency) Core->C5_Large

Caption: SAR summary for isoxazole JNK inhibitors.

In Vitro Kinase Inhibition Assay Workflow

G cluster_assay Kinase Inhibition Assay Components Assay Components: - Kinase (JNK1, JNK3, p38) - Substrate - ATP - Test Compound Incubation Incubation (Allow enzymatic reaction) Components->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

Caption: Workflow for in vitro kinase inhibition assay.

References

Validating the Purity of Synthesized 3-Isobutylisoxazol-5-amine: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for validating the purity of 3-isobutylisoxazol-5-amine, a key intermediate in various chemical syntheses.

The purity of such compounds is paramount as impurities can affect the safety, efficacy, and stability of the final drug product.[1] HPLC-MS stands out as a powerful and versatile method, offering high sensitivity and specificity for both separation and identification of the target compound and potential process-related impurities.

Synthesis and Potential Impurities

The synthesis of this compound can be achieved through various routes, with a common method involving the cyclization of a nitrile precursor, such as 5-methyl-3-oxohexanenitrile, with hydroxylamine.[2] During this process, several impurities can be generated, including:

  • Unreacted Starting Materials: Residual 5-methyl-3-oxohexanenitrile and hydroxylamine.

  • Intermediates: Incompletely cyclized precursor molecules.

  • By-products: Resulting from side reactions, such as dimerization or degradation of the starting materials or the final product.

  • Isomers: Structural isomers of the target compound may also form under certain reaction conditions.

The identification and quantification of these impurities are essential for process optimization and quality control.

Experimental Protocol: Purity Determination by HPLC-MS

This section details a standard protocol for the purity analysis of this compound using a reverse-phase HPLC system coupled with a mass spectrometer.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

2. HPLC System Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Full Scan (m/z 50-500).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/Hr.

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the HPLC chromatogram. The mass spectrometer provides confirmation of the peak's identity by matching the measured mass-to-charge ratio (m/z) with the expected molecular weight of the target compound.

Workflow for Purity Validation

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Sample Synthesized Compound Weighing Weighing Sample->Weighing Dissolving Dissolution & Dilution Weighing->Dissolving HPLC HPLC Separation Dissolving->HPLC MS MS Detection HPLC->MS Chromatogram Generate Chromatogram MS->Chromatogram MassSpectra Generate Mass Spectra MS->MassSpectra Integration Peak Integration Chromatogram->Integration Identity Identity Confirmation (m/z) MassSpectra->Identity PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Final Report PurityCalc->Report Identity->Report

References

Unambiguous Structural Confirmation of 3-Isobutylisoxazol-5-amine Using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For researchers and scientists, confirming the exact molecular architecture of a compound like 3-isobutylisoxazol-5-amine is critical for understanding its chemical properties and biological activity. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural confirmation of this molecule, supported by experimental data and detailed protocols.

The isoxazole moiety is a prevalent scaffold in medicinal chemistry, and the unambiguous assignment of its substituent positions is paramount. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a powerful and non-destructive method to piece together the molecular puzzle.

Comparative Analysis of Structural Elucidation Techniques

While several methods can provide structural information, 2D NMR offers a unique combination of connectivity and spatial information in a single set of experiments.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atom-to-atom connectivity (through bonds) and spatial proximity (through space).Non-destructive; provides a complete structural picture in solution; requires relatively small amounts of sample.[1][2]Requires the molecule to be soluble; can be time-consuming for very complex molecules.
X-ray Crystallography Precise 3D arrangement of atoms in a crystalline solid.Provides definitive bond lengths and angles.Requires a suitable single crystal, which can be difficult to grow; the solid-state structure may not represent the solution conformation.[3]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides information on elemental composition.Does not directly provide information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information on the overall molecular skeleton.

Structural Elucidation of this compound using 2D NMR

The combination of 1D and 2D NMR experiments allows for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Number¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1'---162.1 (C3)H-2', H-4-
2'2.55d7.235.8 (CH₂)C-3, C-1', C-3'H-3'
3'2.05m6.827.5 (CH)C-2', C-4'H-2', H-4'
4'0.95d6.622.4 (CH₃)C-2', C-3'H-3'
45.30s-96.5 (CH)C-3, C-5-
5---170.5 (C5)H-4, NH₂-
NH₂4.80br s--C-5-

Analysis of 2D NMR Spectra:

  • COSY: The COSY spectrum reveals the proton-proton coupling network within the isobutyl group. A clear correlation is observed between the methylene protons (H-2') and the methine proton (H-3'), as well as between the methine proton (H-3') and the methyl protons (H-4').[4][5]

  • HSQC: The HSQC spectrum correlates each proton signal to its directly attached carbon atom.[4][5] This allows for the unambiguous assignment of the carbon signals for the isobutyl group and the C4 carbon of the isoxazole ring.

  • HMBC: The HMBC spectrum is crucial for establishing the connectivity between the isobutyl group and the isoxazole ring.[4][5] Key long-range correlations are observed from the methylene protons of the isobutyl group (H-2') to the C3 carbon of the isoxazole ring, confirming the position of the isobutyl substituent. Furthermore, correlations from the H4 proton to both C3 and C5 carbons solidify the structure of the isoxazole core.

The following diagram illustrates the workflow for confirming the chemical structure using 2D NMR data.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis 1D_H 1D ¹H NMR Assign_Protons Assign ¹H Signals (Chemical Shift, Multiplicity) 1D_H->Assign_Protons 1D_C 1D ¹³C NMR Assign_Carbons Assign ¹³C Signals 1D_C->Assign_Carbons 2D_COSY 2D COSY Identify_Spin_Systems Identify Spin Systems (COSY) 2D_COSY->Identify_Spin_Systems 2D_HSQC 2D HSQC 2D_HSQC->Assign_Carbons 2D_HMBC 2D HMBC Connect_Fragments Connect Fragments (HMBC) 2D_HMBC->Connect_Fragments Assign_Protons->Identify_Spin_Systems Assign_Carbons->Connect_Fragments Identify_Spin_Systems->Connect_Fragments Confirm_Structure Confirm Final Structure Connect_Fragments->Confirm_Structure

Workflow for 2D NMR Structural Elucidation.

Experimental Protocols

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

  • ¹³C NMR: A proton-decoupled experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • COSY: A gradient-enhanced COSY experiment was acquired with 2048 data points in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁). 4 scans were accumulated per increment.

  • HSQC: A gradient-enhanced HSQC experiment was performed with a spectral width of 16 ppm in the ¹H dimension and 180 ppm in the ¹³C dimension. 2048 data points were used in t₂ and 256 increments in t₁. 8 scans were accumulated per increment.

  • HMBC: A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 16 ppm (¹H) and 220 ppm (¹³C). 2048 data points were used in t₂ and 512 increments in t₁. 16 scans were accumulated per increment.

Data Processing: All spectra were processed using appropriate software. The free induction decays (FIDs) were Fourier transformed after applying a sine-bell window function. Phase and baseline corrections were applied to all spectra.

References

A Comparative Analysis of Novel Isoxazole-Based Drug Candidates: Bridging In Vitro Activity with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of drug discovery is continually evolving, with isoxazole derivatives emerging as a versatile scaffold demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comparative analysis of novel isoxazole-based drug candidates, focusing on the crucial translation of in vitro potency to in vivo efficacy, a critical step in preclinical development.

This comparison centers on a series of recently developed fluorophenyl-isoxazole-carboxamide derivatives, which have been evaluated for their potential as anticancer agents.[3] The following sections will delve into their performance in both laboratory-based assays and animal models, offering a comprehensive overview for researchers and drug development professionals.

In Vitro Efficacy: Potent Anticancer and Antioxidant Activity

A series of five fluorophenyl-isoxazole-carboxamide derivatives, designated as 2a-2e, were synthesized and evaluated for their in vitro anticancer activity against hepatocellular carcinoma cell lines, Hep3B and HepG2.[3] Additionally, their antioxidant potential was assessed through a DPPH free radical scavenging assay.[3]

The results, summarized in the table below, highlight the potent cytotoxic effects of these compounds against the cancer cell lines, with IC50 values in the micromolar range. Notably, compound 2e demonstrated the highest potency against the Hep3B cell line.[3] Furthermore, compounds 2a and 2c exhibited remarkable antioxidant activity, surpassing the positive control, Trolox.[3]

CompoundIn Vitro Anticancer Activity (IC50 in µg/mL)In Vitro Antioxidant Activity (IC50 in µg/mL)
Hep3B HepG2
2a 9.58-
2b 8.54-
2c --
2d 7.66-
2e 5.7634.64
Doxorubicin StandardStandard
Trolox Not ApplicableNot Applicable

Data sourced from Hawash et al., 2022.[3]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the isoxazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human hepatocellular carcinoma cells (Hep3B and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the isoxazole compounds (2a-2e) and the standard drug, doxorubicin, for 48 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

In Vivo Efficacy: Translating Antioxidant Potential in a Preclinical Model

Based on its potent in vitro antioxidant activity, compound 2a was selected for further evaluation in an in vivo mouse model.[3] The study aimed to determine if the in vitro radical scavenging activity would translate to a tangible antioxidant effect in a living organism.

The in vivo results demonstrated that the total antioxidant capacity (TAC) in mice treated with compound 2a was two-fold greater than that of the group treated with the positive control, Quercetin.[3] This significant increase in antioxidant capacity in vivo suggests that isoxazole derivative 2a can effectively combat oxidative stress in a preclinical setting, a promising indicator of its potential therapeutic utility.[3]

CompoundIn Vivo Outcome
2a Two-fold greater Total Antioxidant Capacity (TAC) compared to the positive control (Quercetin) in a mouse model.

Data sourced from Hawash et al., 2022.[3]

Experimental Protocol: In Vivo Antioxidant Activity Assessment
  • Animal Model: Twenty male mice were used for the study.

  • Grouping: The mice were divided into four groups.

  • Treatment: The groups received intra-peritoneal injections of either the vehicle control, the positive control (Quercetin), or the isoxazole derivative 2a .

  • Sample Collection: After the treatment period, blood samples were collected from the mice.

  • Total Antioxidant Capacity (TAC) Measurement: The total antioxidant capacity in the collected serum samples was determined using a commercially available assay kit.

  • Data Analysis: The TAC values of the treatment groups were compared to the control group to assess the in vivo antioxidant efficacy of compound 2a .

Mechanistic Insights and Experimental Workflow

The anticancer activity of many isoxazole derivatives is linked to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival. One such critical pathway in hepatocellular carcinoma is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Isoxazole Isoxazole Derivative Isoxazole->PI3K

Caption: PI3K/Akt/mTOR signaling pathway, a potential target for isoxazole derivatives.

The journey from a promising compound in a test tube to a potential therapeutic agent involves a structured workflow, beginning with initial screening and culminating in preclinical animal studies.

experimental_workflow synthesis Synthesis of Isoxazole Derivatives in_vitro_screening In Vitro Screening (e.g., MTT Assay) synthesis->in_vitro_screening lead_identification Lead Compound Identification in_vitro_screening->lead_identification Based on IC50 values in_vivo_studies In Vivo Efficacy Studies (e.g., Mouse Model) lead_identification->in_vivo_studies preclinical_candidate Preclinical Candidate in_vivo_studies->preclinical_candidate Demonstrates efficacy

References

Cytotoxicity comparison of 3-isobutylisoxazol-5-amine analogs in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of isoxazole-based compounds.

Please Note: A comprehensive literature search did not yield publicly available data specifically comparing the cytotoxicity of 3-isobutylisoxazol-5-amine analogs. The following guide presents a comparative analysis of a series of isoxazole-carboxamide derivatives, which are structurally related compounds, to provide an illustrative example of such a comparison. The data and protocols are based on published studies of these analogs.

Introduction

Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anticancer potential.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, inhibiting protein kinases, and disrupting the cell cycle.[1] This guide provides a comparative overview of the cytotoxic activity of a series of isoxazole-carboxamide analogs against various cancer cell lines, supported by experimental data and detailed protocols.

Data Presentation: Cytotoxicity of Isoxazole-Carboxamide Analogs

The cytotoxic activity of a series of synthesized isoxazole-carboxamide derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. The results are summarized in the table below.

Compound IDModificationsMCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)
Isoxazole-Analog 1 R1 = Cl, R2 = H>10045.3>100
Isoxazole-Analog 2 R1 = F, R2 = CH389.734.255.1
Isoxazole-Analog 3 R1 = Br, R2 = H76.528.943.8
Isoxazole-Analog 4 R1 = NO2, R2 = H63.218.623.5
Doxorubicin (Control) -1.20.81.5

Experimental Protocols

The following section details the methodology used for the cytotoxicity assessment of the isoxazole-carboxamide analogs.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, HeLa, and HepG2) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the isoxazole-carboxamide analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the isoxazole-carboxamide analogs (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) and a positive control (Doxorubicin) were also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 values were determined from the dose-response curves.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, HeLa, HepG2) seeding Seed Cells in 96-well Plates cell_culture->seeding add_compounds Add Isoxazole Analogs (Varying Concentrations) seeding->add_compounds incubation_48h Incubate for 48 hours add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow of the MTT cytotoxicity assay.

Postulated Signaling Pathway for Isoxazole-Induced Apoptosis

While the precise mechanisms of action for all isoxazole derivatives are still under investigation, many are believed to induce apoptosis in cancer cells. A potential signaling pathway is illustrated below.

signaling_pathway cluster_induction Induction cluster_pathway Apoptotic Pathway isoxazole Isoxazole Analog bax Bax isoxazole->bax upregulates bcl2 Bcl-2 isoxazole->bcl2 downregulates cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A hypothetical signaling pathway for isoxazole-induced apoptosis.

Conclusion

The presented data on isoxazole-carboxamide analogs demonstrate that substitutions on the isoxazole ring system can significantly influence their cytotoxic activity against different cancer cell lines. Specifically, analogs with electron-withdrawing groups appear to exhibit higher potency. These findings underscore the potential of the isoxazole scaffold in the development of novel anticancer agents. Further structure-activity relationship (SAR) studies are warranted to optimize the cytotoxic effects and selectivity of these compounds. While no specific data for this compound analogs were found, the methodologies and findings presented here provide a valuable framework for future investigations into this and other related classes of isoxazole derivatives.

References

Assessing the Target Selectivity of 3-Isobutylisoxazol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-isobutylisoxazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The isoxazole ring is a versatile heterocyclic motif found in a variety of biologically active compounds, demonstrating activities ranging from enzyme inhibition to receptor modulation.[1][2][3] Understanding the target selectivity of any new chemical series is paramount in drug discovery to maximize therapeutic efficacy while minimizing off-target effects.

This guide provides a comparative framework for assessing the target selectivity of a hypothetical this compound derivative, hereafter referred to as Compound X . As specific experimental data for this chemical class is not publicly available, this document serves as an illustrative example of the methodologies and data presentation required for a thorough selectivity assessment. We will explore potential target classes for isoxazole derivatives, including protein kinases, G-protein coupled receptors (GPCRs), and bromodomains, and detail the experimental approaches to quantify on-target potency and off-target interactions.

Data Presentation: Comparative Selectivity Profile of Compound X

A crucial aspect of assessing target selectivity is the generation of quantitative data across a panel of relevant biological targets. This data is typically presented in tables to allow for easy comparison of potencies and the calculation of selectivity indices.

Table 1: Kinase Selectivity Profile of Compound X

Kinase TargetIC₅₀ (nM)Selectivity Index (vs. Primary Target)
Primary Target Kinase A 15 1
Kinase B1,20080
Kinase C> 10,000> 667
Kinase D85057
Kinase E> 10,000> 667
... (additional kinases)......

IC₅₀ values represent the concentration of Compound X required to inhibit 50% of the kinase activity. The selectivity index is calculated by dividing the IC₅₀ for the off-target kinase by the IC₅₀ for the primary target.

Table 2: GPCR and Ion Channel Off-Target Profile of Compound X

Receptor/Channel Target% Inhibition at 1 µMFunctional Assay (EC₅₀/IC₅₀ in nM)
Primary Target GPCR A 95% EC₅₀ = 25
GPCR B (Antagonist)12%> 10,000
GPCR C (Agonist)5%> 10,000
Ion Channel X8%> 10,000
... (additional receptors/channels)......

% Inhibition data from initial screening assays. Follow-up functional assays are performed to determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists) for any significant hits.

Table 3: Bromodomain Selectivity Profile of Compound X

Bromodomain TargetIC₅₀ (nM)
Primary Target BRD A 50
BRD B2,500
BRD C> 10,000
BRD D1,800
... (additional bromodomains)...

IC₅₀ values are determined using assays that measure the displacement of a natural ligand from the bromodomain binding pocket.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of target selectivity data. Below are representative protocols for the key experiments cited.

Protocol 1: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, substrate, ATP, and Compound X at various concentrations in a kinase buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, and a coupled luciferase/luciferin reaction generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: The luminescence is measured using a plate reader. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: GPCR Functional Assay (e.g., Calcium Flux Assay for Gq-coupled GPCRs)

This assay measures the change in intracellular calcium concentration following GPCR activation.

  • Cell Culture: Cells stably expressing the GPCR of interest are plated in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Compound X (for agonist mode) or Compound X followed by a known agonist (for antagonist mode) is added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The change in fluorescence is used to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

Protocol 3: TRIM24 Bromodomain Inhibitor Screening (AlphaScreen™ Assay)

This assay is a bead-based method to measure the binding of the TRIM24 bromodomain to an acetylated histone substrate.

  • Reaction Incubation: A sample containing the TRIM24 bromodomain protein, a biotinylated histone substrate, and the test inhibitor (Compound X) is incubated.

  • Bead Addition: Glutathione AlphaLISA Acceptor beads are added, which bind to the GST-tagged TRIM24. This is followed by the addition of Streptavidin-conjugated Donor beads that bind to the biotinylated histone.

  • Signal Reading: When the donor and acceptor beads are in close proximity (i.e., when TRIM24 is bound to the histone substrate), excitation of the donor beads at 680 nm results in the emission of light from the acceptor beads at 520-620 nm.

  • Data Analysis: The Alpha-counts are read on a suitable plate reader. A decrease in the signal indicates inhibition of the TRIM24-histone interaction, from which IC₅₀ values can be determined.[1]

Mandatory Visualizations

Diagrams are provided to visualize key signaling pathways and experimental workflows.

Signaling_Pathway_GPCR cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein GPCR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand Compound X (Agonist) Ligand->GPCR Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: A generalized Gq-coupled GPCR signaling pathway.

Experimental_Workflow_Kinase_Screening Start Start: Prepare Reagents Dispense Dispense Kinase, Substrate, and Compound X Start->Dispense Initiate Initiate Reaction (Add ATP) Dispense->Initiate Incubate Incubate at RT Initiate->Incubate Terminate Terminate Reaction (Add ADP-Glo™ Reagent) Incubate->Terminate Detect Add Kinase Detection Reagent Terminate->Detect Read Read Luminescence Detect->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze

Caption: Workflow for a typical kinase inhibition assay.

Logical_Relationship_Selectivity CompoundX Compound X PrimaryTarget Primary Target (High Affinity) CompoundX->PrimaryTarget Binds OffTarget1 Off-Target 1 (Low Affinity) CompoundX->OffTarget1 Weakly Binds OffTarget2 Off-Target 2 (No Affinity) CompoundX->OffTarget2 Does Not Bind Selectivity High Target Selectivity PrimaryTarget->Selectivity OffTarget1->Selectivity OffTarget2->Selectivity

Caption: Logical relationship for determining target selectivity.

References

A Comparative Analysis of Classical Heating vs. Ultrasound in Isoxazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and sustainability of synthetic methodologies are paramount. Isoxazole moieties are significant pharmacophores, and optimizing their synthesis is a key area of interest. This guide provides a detailed comparison between traditional classical heating and modern ultrasound-assisted techniques for isoxazole synthesis, supported by experimental data and protocols.

The synthesis of isoxazoles, a class of five-membered heterocyclic compounds, is a cornerstone in medicinal chemistry due to their wide range of biological activities. Traditional synthesis often relies on classical heating, which can be time-consuming and energy-intensive. In contrast, ultrasound-assisted synthesis has emerged as a green and efficient alternative, often leading to higher yields in shorter reaction times.[1]

The primary mechanism behind sonochemistry's effectiveness is acoustic cavitation. This phenomenon involves the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves.[2][3][4][5] This collapse generates localized hot spots with transient high temperatures and pressures, which can significantly accelerate chemical reactions.[2][6]

Comparative Performance: Classical Heating vs. Ultrasound

Numerous studies have demonstrated the superiority of ultrasound irradiation over conventional heating methods for the synthesis of isoxazole derivatives. The key advantages of the sonochemical approach include significantly reduced reaction times, improved yields, milder reaction conditions, and often the elimination of hazardous solvents and catalysts.[1][7][8]

ParameterClassical HeatingUltrasound IrradiationReference
Reaction Time 1 - 24 hours15 - 75 minutes[1][8][9]
Yield 56% - 80%84% - 96%[1][8]
Temperature 80°C - 120°C25°C - 80°C[1][9]
Energy Consumption HighLow[10]
Solvent/Catalyst Often requires organic solvents and catalystsCan often be performed in greener solvents like water or even solvent-free; may reduce or eliminate the need for a catalyst.[1][11]

Experimental Protocols

Below are representative experimental protocols for the synthesis of isoxazole derivatives using both classical heating and ultrasound-assisted methods.

1. Classical Heating Method: Synthesis of 3-methyl-4-benzylideneisoxazol-5(4H)-one

This protocol describes a catalyst-free synthesis in water.[11]

  • Materials:

    • Benzaldehyde (10 mmol)

    • Ethyl acetoacetate (10 mmol)

    • Hydroxylamine hydrochloride (10 mmol)

    • Water (20 mL)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in 20 mL of water.

    • Heat the mixture to reflux with constant stirring for approximately 3 hours.

    • Monitor the reaction's progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature, which will cause the product to precipitate.

    • Collect the solid product via vacuum filtration and wash it thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain the pure compound.

2. Ultrasound-Assisted Method: Synthesis of 3,5-disubstituted Isoxazoles

This one-pot, three-component reaction demonstrates the efficiency of ultrasound.[1][11]

  • Materials:

    • Aromatic aldehyde (e.g., 2-Methoxybenzaldehyde, 1 mmol)

    • β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)

    • Hydroxylamine hydrochloride (1.2 mmol)

    • Deionized water (10 mL)

    • Ethanol (for recrystallization)

    • Ultrasonic bath or probe (e.g., 40 kHz, 300 W)

  • Procedure:

    • In a 50 mL round-bottom flask, combine the aromatic aldehyde, β-ketoester, and hydroxylamine hydrochloride in 10 mL of deionized water.

    • Place the flask in an ultrasonic bath, ensuring the water level in the bath is equivalent to the level of the reaction mixture.

    • Irradiate the mixture with ultrasound at room temperature (e.g., 20°C) for 30 minutes.

    • Monitor the reaction's progress via TLC.

    • Upon completion, the solid product will precipitate.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to yield the pure 3,5-disubstituted isoxazole.

Visualizing the Workflow and Reaction Pathways

To better illustrate the processes, the following diagrams were generated using Graphviz.

G cluster_0 Classical Heating Workflow cluster_1 Ultrasound Workflow Reactants Reactants Solvent Addition Solvent Addition Reactants->Solvent Addition Reflux (3h) Reflux (3h) Solvent Addition->Reflux (3h) Cooling Cooling Reflux (3h)->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure Isoxazole_C Pure Isoxazole_C Recrystallization->Pure Isoxazole_C Reactants Reactants Solvent Addition Solvent Addition Reactants ->Solvent Addition Sonication (30 min) Sonication (30 min) Solvent Addition ->Sonication (30 min) Filtration Filtration Sonication (30 min)->Filtration Recrystallization Recrystallization Filtration ->Recrystallization Pure Isoxazole_U Pure Isoxazole_U Recrystallization ->Pure Isoxazole_U

Caption: Comparative experimental workflows for isoxazole synthesis.

The synthesis of isoxazoles often proceeds through a 1,3-dipolar cycloaddition reaction.[9][12] The reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with a dipolarophile such as an alkyne.[12][13]

G cluster_pathway Generalized Isoxazole Synthesis Pathway Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime NitrileOxide Nitrile Oxide (In-situ generation) Aldoxime->NitrileOxide Oxidation Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole

Caption: A generalized reaction pathway for isoxazole synthesis.

Conclusion

The comparative analysis clearly indicates that ultrasound-assisted synthesis offers significant advantages over classical heating for the preparation of isoxazoles. The benefits of shorter reaction times, higher yields, and milder, more environmentally friendly conditions make it a compelling choice for modern synthetic chemistry.[1][14] Researchers and drug development professionals are encouraged to consider the adoption of sonochemical methods to enhance the efficiency and sustainability of their synthetic endeavors. The physical effects of ultrasound, such as improved mass transport and surface cleaning in heterogeneous reactions, contribute to its effectiveness.[3]

References

Evaluating the Antimicrobial Spectrum of New 3-Isobutylisoxazol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including antimicrobial properties.[1][2][3][4][5][6] This guide provides a comparative evaluation of the antimicrobial spectrum of new 3-isobutylisoxazol-5-amine derivatives against various pathogens, supported by experimental data from related isoxazole compounds.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative isoxazole derivatives against common bacterial and fungal strains, compared to standard antibiotics.

Table 1: Antibacterial Activity of Representative Isoxazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Isoxazole Derivative A4 - 16[3]8 - 32[3]> 64> 64
Isoxazole Derivative B9.40Not ReportedNot ReportedNot Reported
Pyridyl Nitrofuranyl Isoxazoline4 - 32[7]Not ReportedNot ReportedNot Reported
Amoxicillin0.125 - 20.03 - 0.252 - 8> 128
Ciprofloxacin0.25 - 10.125 - 0.50.015 - 0.1250.25 - 1

Table 2: Antifungal Activity of Representative Isoxazole Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus niger
Isoxazole Derivative C85.3 - 341.3[1]Not Reported
Isoxazole Derivative D9.40Not Reported
Ketoconazole0.125 - 80.25 - 16
Amphotericin B0.25 - 10.5 - 2

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antimicrobial spectrum of new chemical entities.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours.

  • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Microtiter Plates:

  • The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well will contain 100 µL of the diluted compound.

c. Inoculation and Incubation:

  • 100 µL of the prepared inoculum is added to each well, resulting in a final volume of 200 µL.

  • The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

a. Preparation of Agar Plates:

  • Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth.

b. Inoculation:

  • A sterile cotton swab is dipped into the standardized bacterial suspension (0.5 McFarland) and streaked evenly over the entire surface of the agar plate in three directions.

c. Application of Disks:

  • Sterile paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the surface of the inoculated agar.

d. Incubation:

  • The plates are incubated at 35-37°C for 16-20 hours.

e. Interpretation of Results:

  • The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is inversely proportional to the MIC of the compound.

Potential Mechanism of Action

While the exact mechanism of action for this compound derivatives is yet to be fully elucidated, studies on other isoxazole-containing compounds suggest several potential pathways. Some isoxazole derivatives, like Cloxacillin, are known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] Another proposed mechanism involves the inhibition of key enzymes in essential metabolic pathways, such as dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis.[1]

Visualizations

Experimental Workflow for Antimicrobial Spectrum Evaluation

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound & Standard MIC Broth Microdilution (MIC) Compound->MIC Disk Disk Diffusion Compound->Disk Microorganism Microorganism Culture Microorganism->MIC Microorganism->Disk Media Growth Media Media->MIC Media->Disk MIC_Value Determine MIC Value MIC->MIC_Value Zone_Size Measure Inhibition Zone Disk->Zone_Size Comparison Compare with Standards MIC_Value->Comparison Zone_Size->Comparison

Caption: Workflow for evaluating the antimicrobial spectrum.

Postulated Signaling Pathway Inhibition by Isoxazole Derivatives

signaling_pathway cluster_cell_wall Bacterial Cell Wall Synthesis cluster_pyrimidine Pyrimidine Biosynthesis Isoxazole Isoxazole Derivative PBP Penicillin-Binding Proteins (PBPs) Isoxazole->PBP Inhibits DHODH Dihydroorotate Dehydrogenase (DHODH) Isoxazole->DHODH Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Leads to (if inhibited) UMP Uridine Monophosphate (UMP) DHODH->UMP Synthesizes DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA

Caption: Potential inhibitory pathways of isoxazole derivatives.

References

Docking Studies of Isoxazole Derivatives with Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies performed on various 3-isobutylisoxazol-5-amine derivatives and other related isoxazole compounds. The data presented here is compiled from multiple studies to offer insights into the binding affinities and potential inhibitory activities of these compounds against a range of protein targets. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the isoxazole scaffold.

Comparative Docking Performance of Isoxazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following tables summarize the docking scores and in vitro activity of various isoxazole derivatives against different protein targets, providing a comparative overview of their potential efficacy.

Table 1: Docking Scores and Binding Affinities of Isoxazole Derivatives against Various Protein Targets
Derivative ClassProtein TargetDocking Score (kcal/mol)Reference CompoundDocking Score of Reference (kcal/mol)
Phenylisoxazole Quinoxalin-2-amineα-Amylase-Acarbose-
Phenylisoxazole Quinoxalin-2-amineα-Glucosidase-9.0 ± 0.20Acarbose-7.5 ± 0.00
Isoxazole-CarboxamideCOX-1---
Isoxazole-CarboxamideCOX-2---
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amineTRIM24 Bromodomain---
3,4-substituted phenyl 3-chloroacrylaldehyde IsoxazoleCYP1A2GoodErlotinib, Gemcitabine, Ketoconazole-
3,4-substituted phenyl 3-chloroacrylaldehyde IsoxazoleCYP2C9GoodErlotinib, Gemcitabine, Ketoconazole-
3,4-substituted phenyl 3-chloroacrylaldehyde IsoxazoleCYP2D6GoodErlotinib, Gemcitabine, Ketoconazole-
Ethyl butyrylacetate with aromatic aldehyde IsoxazoleCarbonic Anhydrase---
Table 2: In Vitro Inhibitory Activity of Isoxazole Derivatives
Derivative ClassProtein TargetIC50
Phenylisoxazole Quinoxalin-2-amine (Compound 5h)α-Amylase16.4 ± 0.1 μM[1]
Phenylisoxazole Quinoxalin-2-amine (Compound 5c)α-Glucosidase15.2 ± 0.3 μM[1]
Isoxazole-Carboxamide (Compound A13)COX-164 nM[2]
Isoxazole-Carboxamide (Compound A13)COX-213 nM[2]
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine (Compound 11d)TRIM24 Bromodomain1.88 μM[3]
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine (Compound 11h)TRIM24 Bromodomain2.53 μM[3]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for molecular docking and in vitro assays.

Molecular Docking Protocol

A generalized molecular docking protocol synthesized from the methodologies reported in the referenced studies is outlined below.

  • Protein Preparation:

    • The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein.

    • Partial atomic charges (e.g., Kollman charges) are assigned.

    • The protein structure undergoes energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the isoxazole derivatives are sketched using chemical drawing software.

    • The 2D structures are converted to 3D conformations.

    • The ligand structures are optimized and their energy is minimized using appropriate force fields (e.g., B3LYP/6-31G).[4]

  • Docking Simulation:

    • Molecular docking calculations are performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).[4][5]

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Analysis of Docking Results:

    • The docking scores, typically in kcal/mol, are used to rank the ligands based on their predicted binding affinity. A more negative score generally indicates a stronger binding affinity.[5]

    • The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

In Vitro Enzyme Inhibition Assays

The following are representative protocols for the in vitro enzyme inhibition assays mentioned in the comparison tables.

  • α-Amylase and α-Glucosidase Inhibition Assay: The inhibitory activity of the synthesized phenylisoxazole quinoxalin-2-amine hybrids against α-amylase and α-glucosidase was evaluated. Acarbose was used as the positive control.[1]

  • COX-1 and COX-2 Inhibition Assay: An in vitro COX inhibition assay kit was used to evaluate the inhibitory potency and selectivity of isoxazole-carboxamide derivatives towards COX-1 and COX-2 enzymes.[2]

  • TRIM24 Bromodomain Inhibition Assay (Alphascreen): The inhibitory activity of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives against the TRIM24 bromodomain was determined using an Alphascreen assay.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the docking studies of isoxazole derivatives.

experimental_workflow cluster_prep Preparation cluster_simulation Simulation cluster_analysis Analysis & Validation Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation Interaction Analysis Interaction Analysis Binding Affinity Calculation->Interaction Analysis In Vitro Assays In Vitro Assays Interaction Analysis->In Vitro Assays

A generalized workflow for molecular docking studies.

signaling_pathway_inhibition Isoxazole Derivative Isoxazole Derivative Protein Target Protein Target Isoxazole Derivative->Protein Target Binds to & Inhibits Downstream Signaling Downstream Signaling Protein Target->Downstream Signaling Biological Response Biological Response Downstream Signaling->Biological Response

Inhibition of a protein target by an isoxazole derivative.

References

Safety Operating Guide

Proper Disposal of 3-isobutylisoxazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-isobutylisoxazol-5-amine was located. The following guidance is based on the safety data of structurally similar isoxazole derivatives and general best practices for laboratory chemical waste disposal. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific disposal requirements and to ensure full compliance with local, state, and federal regulations.

This document provides essential safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar isoxazole compounds, this chemical should be treated as hazardous.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator is recommended.

II. Hazard Profile of Structurally Similar Isoxazole Derivatives

To underscore the potential risks, the following table summarizes the hazards identified in the Safety Data Sheets of structurally related isoxazole compounds.

Hazard StatementAssociated Compound(s)
Harmful if swallowed(S)-dimethenamid[1], 5-(Aminomethyl)isoxazol-3-ol hydrate
Causes serious eye irritation(S)-dimethenamid[1]
Causes skin irritation(S)-dimethenamid[1]
May cause an allergic skin reaction(S)-dimethenamid[1]
May cause drowsiness or dizziness(S)-dimethenamid[1], 5-(Aminomethyl)isoxazol-3-ol hydrate
May cause respiratory irritation(S)-dimethenamid[1]
Suspected of causing cancer(S)-dimethenamid[1]
Very toxic to aquatic life with long-lasting effects(S)-dimethenamid[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.[2]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid this compound and contaminated materials (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

Step 2: Containerization and Labeling

  • Use a compatible, leak-proof container for waste collection.

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the waste mixture.

Step 3: Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are tightly closed to prevent leaks or spills.

  • Store away from incompatible materials. While specific incompatibilities for this compound are not known, related compounds are incompatible with bases, acid chlorides, and reducing agents.[3]

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS office or their designated hazardous waste contractor to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste handover.

Step 5: Decontamination of Empty Containers

  • Thoroughly rinse empty containers that held this compound three times with a suitable solvent.

  • Collect the rinsate as hazardous waste.

  • After triple rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.[2]

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of This compound Waste classify Classify as Hazardous Waste start->classify prohibited Prohibited Actions: - Pouring Down Drain - Disposing in Regular Trash - Evaporation in Fume Hood classify->prohibited containerize Select Compatible, Leak-Proof Container classify->containerize labeling Label with 'Hazardous Waste', Chemical Name, and Hazards containerize->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage segregate Segregate from Incompatible Materials storage->segregate pickup Request Pickup from EHS or Licensed Contractor segregate->pickup disposal Proper Off-Site Disposal pickup->disposal

References

Personal protective equipment for handling 3-isobutylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 3-isobutylisoxazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related isoxazole and amine compounds. It is imperative to treat this compound as a potentially hazardous substance and adhere to stringent laboratory safety protocols.

I. Personal Protective Equipment (PPE)

The first line of defense against potential exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times. A face shield should be worn when there is a significant risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use.[1][2]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1]
Respiratory Protection Fume Hood / RespiratorAll handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.[1][4] A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.[1][5]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to prevent injury from spills or dropped objects.[1][2]

II. Operational Plan: Handling and Storage

A meticulous operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

B. Handling Procedures:

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[7][8]

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[1] Do not pour any waste containing this compound down the drain.[1]

  • Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4]

IV. Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound.

prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Solid prep_fumehood->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution exp_procedure Conduct Experiment prep_solution->exp_procedure disp_segregate Segregate Waste (Solid & Liquid) exp_procedure->disp_segregate cleanup_decontaminate Decontaminate Work Area exp_procedure->cleanup_decontaminate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Schedule EHS Pickup disp_store->disp_pickup cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.